molecular formula C10H20N2O7 B608611 L-Lysine L-Malate CAS No. 71555-10-7

L-Lysine L-Malate

カタログ番号: B608611
CAS番号: 71555-10-7
分子量: 280.27
InChIキー: NWZSZGALRFJKBT-KNIFDHDWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Lysine L-Malate is a high-purity salt form of the essential amino acid L-Lysine, specifically prepared for research applications. This compound supplies L-Lysine, which is integral to protein synthesis and serves as a critical precursor for the production of carnitine, a molecule essential for fatty acid transport and energy metabolism . In research settings, L-Lysine is fundamental for supporting cell growth and proliferation in culture media, as it is an amino acid that mammalian cells cannot synthesize on their own . Beyond its role in protein building, L-Lysine is a key molecule in metabolic studies. Recent research indicates that lysine metabolism is accelerated in certain disease models, such as salt-sensitive hypertension, where it may convey protective effects . Its mechanism is also explored in pain research, where it is investigated for its potential to inhibit NMDA receptors and modulate serotonin pathways, suggesting an analgesic potential . Furthermore, in virology research, L-Lysine is studied for its ability to compete with L-arginine, potentially inhibiting the replication of viruses like herpes simplex . The malate salt form may offer advantages in solubility and bioavailability for specific experimental conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSZGALRFJKBT-KNIFDHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992102
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71555-10-7
Record name L-Lysine, (2S)-2-hydroxybutanedioate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine malate
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Record name 2-Hydroxybutanedioic acid--lysine (1/1)
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Record name L-lysine (S)-maleate
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Record name LYSINE MALATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of L-Lysine L-Malate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of L-Lysine L-Malate, a salt formed from the essential amino acid L-lysine and the dicarboxylic acid L-malic acid. This document is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this compound in pharmaceuticals and other advanced formulations.

Introduction: The Rationale for this compound in Pharmaceutical Development

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of a salt can significantly impact the API's solubility, stability, bioavailability, and manufacturability. L-Lysine, an essential amino acid, offers several advantages as a salt-forming agent. Its basic side chain can readily form salts with acidic compounds, and its inherent biocompatibility and physiological role make it an attractive choice for pharmaceutical formulations.[1]

L-Malic acid, a key intermediate in the citric acid cycle, is a naturally occurring dicarboxylic acid that is also well-tolerated by the human body.[2] The combination of L-lysine and L-malic acid to form this compound presents a unique opportunity to modulate the properties of acidic APIs or to utilize the salt itself for its potential physiological benefits.

This guide will delve into the fundamental chemical and physical characteristics of this compound, providing both established data and inferred properties based on the analysis of its constituent molecules and related compounds. Furthermore, it will outline detailed experimental protocols for the comprehensive characterization of this promising pharmaceutical salt.

Chemical Properties and Synthesis

Molecular Structure and Identification

This compound is an ionic salt formed through the acid-base reaction between the basic amino acid L-lysine and the acidic L-malic acid. The primary interaction involves the protonation of the amino groups of L-lysine by the carboxylic acid groups of L-malic acid.

PropertyValueSource
Chemical Name (2S)-2,6-diaminohexanoic acid; (2S)-2-hydroxybutanedioic acid[3]
Synonyms L-Lysine (S)-maleate, Lysine Malate[3]
CAS Number 71555-10-7[3]
Molecular Formula C₁₀H₂₀N₂O₇[3]
Molecular Weight 280.28 g/mol [3]
Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. A typical laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

  • Dissolution of Reactants:

    • Dissolve one molar equivalent of L-lysine in a minimal amount of purified water with gentle heating and stirring.

    • In a separate vessel, dissolve one molar equivalent of L-malic acid in a minimal amount of purified water.

  • Reaction:

    • Slowly add the L-malic acid solution to the L-lysine solution with continuous stirring at room temperature.

    • Monitor the pH of the resulting solution. The final pH should be close to neutral.

  • Crystallization:

    • Concentrate the resulting solution under reduced pressure to induce crystallization.

    • Alternatively, an anti-solvent such as ethanol or isopropanol can be added to the aqueous solution to precipitate the salt.

  • Isolation and Drying:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of the anti-solvent to remove any unreacted starting materials.

    • Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the final product.

Causality Behind Experimental Choices: The use of minimal water ensures a high concentration of reactants to drive the reaction and facilitate crystallization. Slow addition of the acid prevents localized pH changes and ensures uniform salt formation. The choice of anti-solvent and drying conditions is crucial to obtain a crystalline, solvent-free product.

Physical Properties

Appearance and Solubility

This compound is typically a white to off-white crystalline powder.[4] It is expected to be freely soluble in water, owing to the ionic nature of the salt and the high solubility of its parent compounds. L-lysine itself has a high solubility in water.[5]

Melting Point and Thermal Stability

The melting point of this compound is reported to be greater than 220°C with decomposition.[1] The thermal stability of the salt is a critical parameter for pharmaceutical processing, such as milling and granulation.

Experimental Protocol: Thermal Analysis by TGA and DSC

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of this compound into an alumina crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

Expected Insights: TGA will reveal the temperature at which the compound begins to decompose, indicated by a significant weight loss.[6] DSC will show endothermic or exothermic events, such as melting, desolvation, or decomposition.[7] For comparison, L-lysine shows complex decomposition behavior, often influenced by the presence of water.[3]

Diagram: Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound TGA TGA (10°C/min to 300°C) Sample->TGA DSC DSC (10°C/min to 250°C) Sample->DSC Decomposition Decomposition Profile (Weight Loss vs. Temp) TGA->Decomposition Thermal_Events Thermal Events (Melting, Transitions) DSC->Thermal_Events

Caption: Workflow for the thermal characterization of this compound.

Hygroscopicity and Stability

L-lysine is known to be hygroscopic and can form hydrates.[8][9] Therefore, it is crucial to assess the hygroscopicity of this compound to determine appropriate storage and handling conditions.

Experimental Protocol: Gravimetric Sorption Analysis

  • Place a known amount of this compound in a controlled humidity chamber.

  • Expose the sample to a range of relative humidity (RH) levels (e.g., 10% to 90% RH) at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the sample over time at each RH level until equilibrium is reached.

  • Plot the percentage weight gain against the RH to generate a sorption isotherm.

Causality Behind Experimental Choices: This method directly measures the interaction of the material with water vapor, providing a clear indication of its tendency to absorb moisture from the environment.

A study on the degradation kinetics of lysine hydrochloride solutions showed that degradation follows zero-order kinetics and is influenced by temperature and pH.[10] This suggests that the stability of this compound in solution will also be pH and temperature-dependent.

Spectroscopic and Crystallographic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming salt formation. The FTIR spectrum of this compound is expected to show characteristic bands from both the lysine and malate moieties.

Expected Spectral Features:

  • O-H stretching: A broad band in the region of 3500-3000 cm⁻¹ corresponding to the hydroxyl group of malic acid and N-H stretching of the amino groups of lysine.

  • C-H stretching: Bands in the region of 3000-2800 cm⁻¹ from the aliphatic C-H bonds.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ from the carboxylic acid groups of malic acid. The formation of the carboxylate salt with lysine will result in a shift of this band to a lower wavenumber (around 1600-1550 cm⁻¹).

  • N-H bending: Bands in the region of 1650-1500 cm⁻¹ corresponding to the bending vibrations of the amino groups.

A study on L-lysine semi-maleate provides a good reference for the expected spectral features of a lysine-dicarboxylic acid salt.[4]

Diagram: Expected FTIR Functional Group Regions

G Spectrum FTIR Spectrum (Wavenumber, cm⁻¹) OH_NH O-H & N-H stretch (3500-3000) CH C-H stretch (3000-2800) CO_stretch C=O stretch (1730-1700) COO_asym COO⁻ asym. stretch (1600-1550) NH_bend N-H bend (1650-1500)

Caption: Key functional group regions in the expected FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound in solution.

Experimental Protocol: NMR Analysis

  • Dissolve approximately 10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Assign the peaks based on the known chemical shifts of L-lysine and L-malic acid.[11][12]

Expected Chemical Shifts (in D₂O):

  • L-Lysine:

    • α-CH: ~3.7 ppm

    • β, γ, δ-CH₂: ~1.4-1.9 ppm

    • ε-CH₂: ~3.0 ppm

  • L-Malic Acid:

    • CH(OH): ~4.4 ppm

    • CH₂: ~2.7-2.9 ppm

The exact chemical shifts may vary slightly due to the ionic interaction between the two molecules.

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction

  • Gently grind a small amount of this compound to a fine powder.

  • Mount the powder on a sample holder.

  • Acquire the PXRD pattern over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation.

  • Analyze the resulting diffractogram for characteristic peaks, which indicate a crystalline structure.

Analytical Methodologies

The development of a robust analytical method is essential for the quality control and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Experimental Protocol: HPLC Method for Quantification

  • Chromatographic Conditions (starting point for method development):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column.[13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a more specific method like fluorescence detection after derivatization.[14]

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, range, specificity, and robustness.

Diagram: HPLC Analysis Workflow

G Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Data_Acquisition->Quantification

Caption: General workflow for the quantification of this compound by HPLC.

Applications in Drug Development

This compound holds significant promise in pharmaceutical formulations, primarily as an excipient to enhance the properties of APIs or as a component in drug delivery systems.

Solubility and Permeability Enhancement

L-lysine has been investigated as an excipient to improve the solubility and permeability of poorly soluble drugs (BCS Class II and IV).[1] The formation of a salt or complex with L-lysine can disrupt the crystal lattice of the drug, leading to a significant increase in its aqueous solubility and dissolution rate.[1] This can, in turn, enhance the bioavailability of the drug.

Controlled Release Formulations

L-lysine and its derivatives are being explored for their use in controlled-release drug delivery systems.[15][16] The ionic nature of this compound could be exploited to modulate the release of a drug from a formulation matrix. For instance, it could be incorporated into hydrogels or microparticles to control the release profile of an entrapped API.

Potential Therapeutic Applications

Both L-lysine and L-malic acid have their own physiological roles. L-lysine is an essential amino acid involved in protein synthesis and other metabolic processes.[11] L-malic acid is a key component of the Krebs cycle.[2] While the therapeutic potential of the combined salt has not been extensively studied, it could be explored in nutritional supplements or as an adjunct therapy in conditions where supplementation with both compounds is beneficial.

Conclusion

This compound is a promising pharmaceutical salt with the potential to address some of the challenges in drug formulation and development. Its favorable physicochemical properties, derived from its constituent biocompatible molecules, make it an attractive candidate for enhancing the solubility and bioavailability of poorly soluble drugs and for use in advanced drug delivery systems. While there is a need for more in-depth characterization of this specific salt, the methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock its full potential.

References

  • Harris, K. D. M., & Tremayne, M. (2015). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids.
  • Gomes, R. A., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4192.
  • ResearchGate. (n.d.). DSC thermograms of (A) bare Fe3O4, (B) pure L-Lysine, (C) F-Lys NPs. Retrieved from [Link]

  • Stagi, L., et al. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Scientific Reports, 12(1), 19688.
  • ResearchGate. (n.d.). FTIR absorption spectra in the 1800–1500 cm⁻¹ range of l-lysine after. Retrieved from [Link]

  • Wathier, M., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.
  • Wang, Y., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Pharmaceutical and Biomedical Analysis, 98, 13-19.
  • PubChem. (n.d.). Lysine Malate. Retrieved from [Link]

  • PubChem. (n.d.). L-Lysine. Retrieved from [Link]

  • Zhang, X., et al. (2021). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. Biotechnology for Biofuels, 14(1), 1-13.
  • Nokhodchi, A., et al. (2018). Investigation Into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Journal of Pharmaceutical Sciences, 107(6), 1599-1609.
  • ResearchGate. (n.d.). The FTIR spectra of the pure lysine and the filtrate solutions of the. Retrieved from [Link]

  • D'Amora, M., et al. (2023). Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement. Pharmaceutics, 15(2), 479.
  • SIELC Technologies. (n.d.). HPLC UV Method for Analysis of Lysine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). TG/DTG and DSC curves of the L-lysine obtained in dynamic air (50 mL min). Retrieved from [Link]

  • Lukasheva, E. V., & Berezov, T. T. (2002). L-Lysine alpha-oxidase: physicochemical and biological properties. Biochemistry (Moscow), 67(10), 1152-1158.
  • Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]

  • Islam, M. R., et al. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
  • ResearchGate. (n.d.). (PDF) L-Lysine α-Oxidase: Physicochemical and Biological Properties. Retrieved from [Link]

  • D'Amora, M., et al. (2023). Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement. MDPI. Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for L-Lysine (NP0000253). Retrieved from [Link]

  • CD Formulation. (n.d.). L-Lysine. Retrieved from [Link]

  • UCL Discovery. (n.d.). Identification and Crystal Structure Determination of New Hydrate Phases of. Retrieved from [Link]

  • Hudson, E. P., et al. (2017). Engineering photosynthetic production of L-lysine. Metabolic engineering, 44, 196-204.
  • Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.
  • ResearchGate. (n.d.). ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

  • Kar, M., et al. (2019). Design of l -Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 4(7), 12345-12356.
  • Gomes, R. A., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. Retrieved from [Link]

  • PharmaCompass. (n.d.). L-Lysine Excipient. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, spectroscopy and thermal analysis of rare earth picrate complexes with L-lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of optimum pH for lysine production from B. flavum. Retrieved from [Link]

  • Li, Y., et al. (2023). Optimization of Solid Lipid Microcapsule Matrix for Enhanced Release and Bioavailability of L-Lysine in Swine. Animals, 13(12), 2023.

Sources

Biological functions of L-Lysine L-Malate in cellular processes

Author: BenchChem Technical Support Team. Date: February 2026

Bioenergetic and Anabolic Synergies: A Technical Guide to L-Lysine L-Malate

Abstract

This technical guide analyzes the biological function and therapeutic potential of This compound , a salt comprised of the essential amino acid L-Lysine and the dicarboxylic acid L-Malate. While often marketed as a generic ergogenic aid, the cellular utility of this compound lies in its dissociation into two distinct but synergistic metabolic modulators. This guide dissects the mechanism of action, focusing on mitochondrial bioenergetics (TCA cycle flux), fatty acid oxidation (carnitine biosynthesis), and nitrogen homeostasis. It provides researchers with a validated framework for experimental verification using mitochondrial respiration assays.

Chemical Identity & Dissociation Kinetics

This compound (CAS: 71555-10-7) serves as a stoichiometric delivery vehicle. Upon dissolution in physiological media, it dissociates completely, yielding L-Lysine cations and L-Malate anions. The salt form offers superior solubility and bioavailability compared to free base lysine or malic acid, stabilizing the pH profile during gastric transit.

  • Molecular Formula:

    
    
    
  • Physiological Fate:

    • L-Lysine (

      
      ):  Transported via cationic amino acid transporters (CAT-1/CAT-2).
      
    • L-Malate (

      
      ):  Transported via dicarboxylate carriers (NaDC1/NaDC3) and mitochondrial dicarboxylate carriers (DIC).
      

Mechanistic Integration: The "Dual-Fuel" Hypothesis

The therapeutic value of this compound is predicated on the simultaneous upregulation of substrate transport (Lysine-derived Carnitine) and oxidative capacity (Malate-driven TCA flux).

The Malate Component: The Metabolic Spark

L-Malate is a critical intermediate in the Citric Acid (TCA) Cycle.[1][2] Its exogenous administration primes the mitochondrial engine through two pathways:

  • Anaplerosis: Malate enters the mitochondria and is converted to Oxaloacetate (OAA) by Malate Dehydrogenase (MDH).[3] High OAA levels ensure that Acetyl-CoA (from glycolysis or beta-oxidation) is efficiently condensed into Citrate, preventing cycle stalling.

  • Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (NADH) from the cytosol into the mitochondrial matrix, bypassing the inner mitochondrial membrane's impermeability to NADH.[3] This directly fuels Complex I of the Electron Transport Chain (ETC), enhancing ATP production.

The Lysine Component: The Fuel Line

L-Lysine is the obligate precursor for L-Carnitine biosynthesis.

  • Pathway: Lysine

    
     Trimethyllysine 
    
    
    
    
    
    
    
    L-Carnitine.[4]
  • Function: Long-chain fatty acids cannot penetrate the mitochondrial inner membrane. Carnitine acts as the "shuttle bus" (via Carnitine Palmitoyltransferase I/II), transporting fatty acids into the matrix for

    
    -oxidation.
    
  • Significance: Without sufficient Lysine (and subsequently Carnitine), the "spark" provided by Malate has no "fuel" (fatty acids) to burn efficiently during endurance states.

Pathway Visualization

The following diagram illustrates the convergence of these two mechanisms.

MetabolicSynergy cluster_cytosol Cytosol cluster_mito Mitochondria (Matrix) Lysine Exogenous L-Lysine Carnitine L-Carnitine Biosynthesis Lysine->Carnitine Methylation Malate_Cyto Exogenous L-Malate Malate_Mito Mitochondrial Malate Malate_Cyto->Malate_Mito Dicarboxylate Carrier FACarn FA-Carnitine Complex Carnitine->FACarn + FA FA Fatty Acids (FA) FA->FACarn BetaOx Beta-Oxidation FACarn->BetaOx CPT Transporter NADH_Cyto NADH (Glycolytic) NADH_Cyto->Malate_Cyto Malate-Aspartate Shuttle OAA Oxaloacetate (OAA) Malate_Mito->OAA MDH NADH_Mito NADH (Matrix) Malate_Mito->NADH_Mito Shuttle Release TCA TCA Cycle Flux OAA->TCA Condensation ATP ATP Generation TCA->ATP BetaOx->TCA Acetyl-CoA NADH_Mito->ATP ETC Complex I

Caption: Convergence of L-Lysine (lipid transport) and L-Malate (anaplerosis) in mitochondrial ATP production.

Experimental Validation Protocols

To rigorously assess the efficacy of this compound, researchers should utilize a Mitochondrial Stress Test . This protocol measures the Oxygen Consumption Rate (OCR) in live cells, quantifying basal respiration, ATP production, and maximal respiratory capacity.

Protocol: Seahorse XF Mitochondrial Stress Test (Adapted)

Objective: Determine if this compound supplementation enhances maximal respiratory capacity compared to controls.

Materials:

  • Cell Line: C2C12 Myoblasts (Skeletal muscle model).

  • Compound: this compound (dissolved in assay medium, pH adjusted to 7.4).

  • Instrument: Seahorse XFe96 Analyzer.

Step-by-Step Methodology:

  • Seeding: Seed C2C12 cells at 10,000 cells/well in XF96 cell culture microplates. Differentiate into myotubes for 5 days.

  • Pre-Treatment (The Variable):

    • Group A (Control): Vehicle only.

    • Group B (Lysine):[5][6][7] 1 mM L-Lysine.

    • Group C (Malate): 1 mM L-Malate.

    • Group D (Salt): 1 mM this compound.

    • Incubation: Treat cells for 24 hours prior to assay.

  • Assay Media Prep: On the day of assay, wash cells with unbuffered XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Injection Strategy (The Stress Test):

    • Port A: Oligomycin (1.5 µM). Inhibits ATP synthase. (Measures ATP-linked respiration).

    • Port B: FCCP (1.0 µM). Uncoupler. (Collapses proton gradient to measure Maximal Respiration).

    • Port C: Rotenone/Antimycin A (0.5 µM). Inhibits Complex I/III. (Shuts down mitochondrial respiration to determine non-mitochondrial oxygen consumption).

  • Data Analysis:

    • Calculate Spare Respiratory Capacity (Maximal Respiration minus Basal Respiration).

    • Hypothesis: Group D (Salt) should show statistically higher Spare Respiratory Capacity than Groups B or C individually due to the synergistic availability of OAA (Malate) and fatty acid fuel availability (Lysine-Carnitine).

Assay Workflow Visualization

SeahorseProtocol Start Differentiation (C2C12 Myotubes) Treat 24h Treatment (Lys-Mal vs Controls) Start->Treat Wash Media Exchange (Unbuffered XF Media) Treat->Wash Basal Measure Basal OCR Wash->Basal Inj1 Inj A: Oligomycin (ATP-Linked) Basal->Inj1 Inj2 Inj B: FCCP (Max Capacity) Inj1->Inj2 Inj3 Inj C: Rot/AA (Shutdown) Inj2->Inj3 Analyze Calculate Spare Respiratory Capacity Inj3->Analyze

Caption: Workflow for measuring mitochondrial bioenergetics using Seahorse XF analysis.

Safety & Dosing Data

Based on toxicological reviews of the individual moieties and the salt form, the following safety parameters are established for research and clinical translation.

ParameterValueNotes
NOAEL (Rat) ~3.3 - 4.0 g/kg/dayBased on subchronic toxicity studies of L-Lysine HCl [1].[6]
Human Equivalent Dose ~6.0 g/day Provisional safe upper limit for chronic supplementation [2].[[“]]
LD50 (Oral, Rat) > 5 g/kgGenerally Recognized as Safe (GRAS) category.
Adverse Effects GI DistressHigh doses (>10g) may cause osmotic diarrhea or nausea.
Contraindications Renal FailureLysine competes with Arginine; caution in renal insufficiency.

Conclusion

This compound represents more than a simple mineral salt; it is a bifunctional metabolic modulator . By simultaneously addressing the need for mitochondrial intermediates (via Malate/OAA) and lipid transport efficiency (via Lysine/Carnitine), it optimizes cellular bioenergetics. For drug development professionals, this compound offers a promising scaffold for formulations targeting sarcopenia, fatigue, and metabolic recovery.

References

  • Tsubuku, S., et al. (2004). "Thirteen-week oral toxicity study of L-lysine hydrochloride in rats." International Journal of Toxicology. Link

  • Hayamizu, K., et al. (2019).[9] "Safety assessment of L-lysine oral intake: a systematic review." Amino Acids.[6][7][[“]][9][10][11][12][13][14][15] Link

  • Wu, G., et al. (2023). "Integrative physiology of lysine metabolites." American Journal of Physiology-Cell Physiology. Link

  • Scholte, H.R. (2018). "The Malate-Aspartate Shuttle and NADH Transport." Biochemistry of Metabolism. Link

  • Weijzen, M.E., et al. (2022).[16] "Free amino acids are more readily available than intact protein but do not induce a differential effect on muscle protein synthesis rates."[11] The Journal of Nutrition. Link[11]

Sources

Physicochemical Profiling and In Vitro Stability Assessment of L-Lysine L-Malate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical and Nutraceutical Development

Executive Summary

This guide outlines the technical framework for evaluating the in vitro stability of L-Lysine L-Malate (CAS: 71555-10-7), a salt formed by the ionic interaction between the essential amino acid L-Lysine and the dicarboxylic L-Malic acid. While often utilized to enhance the solubility and bioavailability of lysine or to buffer gastric pH, this salt presents unique stability challenges—specifically regarding hygroscopicity and non-chromophoric detection.

This document moves beyond generic guidelines, applying ICH Q1A(R2) standards specifically to the chemical realities of this amino acid salt. It provides a self-validating roadmap for researchers to establish shelf-life, identify degradation pathways, and ensure biorelevant performance.

Part 1: The Chemical Basis of Stability

Molecular Architecture & Vulnerabilities

This compound is typically stabilized by a salt bridge between the


-amino group of lysine and one of the carboxylic acid groups of malic acid. Understanding this interaction is the prerequisite for designing stability protocols.
  • The Lysine Component: Highly polar and basic. Its primary instability risk is the Maillard reaction (if excipients contain reducing sugars) and oxidative deamination. It lacks a strong UV chromophore, making standard HPLC-UV detection at 254nm impossible.

  • The Malate Component: A dicarboxylic acid intermediate of the Krebs cycle. It is susceptible to dehydration (forming fumaric acid) under high thermal stress.

  • The Salt Bridge: Provides a higher melting point (>220°C) than the individual components, offering thermal protection.[1] However, the salt is hygroscopic . Moisture uptake is the primary vector for hydrolysis and physical instability (caking/deliquescence).

The "Blind Spot" in Detection

A common failure in stability studies for this compound is the reliance on standard UV detectors.[1] Neither Lysine nor Malate absorbs significantly above 210 nm.

  • Directive: Do not use UV detection for stability-indicating assays unless derivatization is employed.

  • Recommended Detection: Charged Aerosol Detection (CAD) or LC-MS/MS.

Part 2: Analytical Method Development (The Prerequisite)

Before initiating stress testing, you must validate a "Stability-Indicating Method" (SIM) capable of separating the parent salt from its degradation products.

Recommended Protocol: HILIC-CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (C18) for this highly polar salt.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes (retains polar Lysine).

  • Detector: Charged Aerosol Detector (CAD).

    • Why CAD? It provides universal response independent of chemical structure, critical for quantifying the non-chromophoric Lysine and Malate simultaneously without derivatization.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct analytical method, preventing wasted time on low-sensitivity UV methods.

AnalyticalStrategy Start Select Analytical Method for this compound CheckUV Check Chromophore (UV Abs > 210nm?) Start->CheckUV UV_No No (Lysine/Malate are weak/silent) CheckUV->UV_No OptionA Option A: Derivatization (OPA or FMOC) UV_No->OptionA If HPLC-UV only OptionB Option B: Universal Detection (CAD / ELSD) UV_No->OptionB Preferred (Robust) OptionC Option C: LC-MS/MS (High Sensitivity) UV_No->OptionC Trace Impurities Decision Select Option B or C for Stability Studies OptionA->Decision OptionB->Decision OptionC->Decision

Figure 1: Analytical method selection strategy highlighting the necessity of CAD or MS detection over standard UV for non-chromophoric amino acid salts.

Part 3: Forced Degradation (Stress Testing) Protocol

This section details the specific stress conditions required to map the degradation profile, compliant with ICH Q1A(R2) [1].

Stress Conditions Table

Perform these tests on the solid state (for humidity/thermal) and in solution (for hydrolysis/oxidation).

Stress TypeConditionDurationTarget DegradationMechanism of Failure
Acid Hydrolysis 0.1 N HCl, 60°C24–48 Hours5–20% LossDecarboxylation of Malate; Salt dissociation.
Base Hydrolysis 0.1 N NaOH, 60°C24–48 Hours5–20% LossRacemization of L-Lysine; Amide hydrolysis.
Oxidation 3% H₂O₂ at RT24 Hours5–20% LossN-oxide formation on Lysine; Malate oxidation.
Thermal (Solid) 80°C (Dry Heat)7 Days< 5% LossPeptide bond formation (dimerization); Anhydride formation.
Photostability 1.2 million lux hours--N/AGenerally stable, but required by ICH Q1B.
Protocol: Oxidative Stress (Example Workflow)
  • Preparation: Dissolve this compound to a concentration of 1 mg/mL in water.

  • Stressing: Add 30% Hydrogen Peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store at ambient temperature (25°C) for 24 hours.

  • Quenching: Critical Step. Quench the reaction with 10% Sodium Metabisulfite solution to prevent damage to the HPLC column.

  • Analysis: Inject onto HILIC-CAD system. Compare against a fresh non-stressed standard.

Part 4: Biorelevant Stability (Simulated Digestion)

For oral formulations, stability in the gastrointestinal tract is a prerequisite for bioavailability. The salt must dissociate correctly without degrading into non-nutritive byproducts before absorption.

Simulated Gastric Fluid (SGF) Assay
  • Objective: Verify stability at pH 1.2 (stomach environment).

  • Reagent: USP Simulated Gastric Fluid (without pepsin, unless enzymatic stability is specifically being tested).

  • Procedure:

    • Prepare SGF: 2.0 g NaCl + 7.0 mL HCl, diluted to 1000 mL (pH ~1.2).

    • Incubate this compound (10 mg/mL) at 37°C with agitation (100 RPM).

    • Sample at T=0, 15, 30, 60, and 120 minutes.

    • Acceptance Criterion: >95% recovery of L-Lysine and L-Malic acid. Significant loss indicates acid-catalyzed degradation (unlikely for these moieties) or precipitation.

Simulated Intestinal Fluid (SIF) Assay
  • Objective: Verify stability at pH 6.8 (small intestine).

  • Reagent: USP Simulated Intestinal Fluid (Phosphate buffer pH 6.8).

  • Procedure:

    • Incubate at 37°C for 4 hours.

    • Note: At this pH, the salt is fully dissociated. The analysis confirms that the free amino acid does not degrade or complex with buffer ions.

Biorelevant Workflow Diagram

Biostability cluster_Gastric Phase 1: Gastric (Stomach) cluster_Intestinal Phase 2: Intestinal Sample This compound Sample SGF SGF (pH 1.2) 37°C, 2 Hours Sample->SGF Check1 Check Recovery (>95%) SGF->Check1 SIF SIF (pH 6.8) 37°C, 4 Hours Check1->SIF Transfer Check2 Check Recovery (>95%) SIF->Check2 Report Bio-Stability Profile Confirmed Check2->Report

Figure 2: Sequential biorelevant stability testing workflow simulating the transit from gastric to intestinal environments.

Part 5: Data Interpretation & Acceptance Criteria

When analyzing the results from the studies above, use the following criteria to determine the stability profile.

  • Mass Balance: The sum of the assay value (parent compound) and degradation products should equal 100% ± 5%. If mass balance is lost, look for volatile degradation products (like CO₂ from decarboxylation) or adsorption to the container walls.

  • Stoichiometry Check: In the stability samples, the molar ratio of Lysine to Malate should remain constant (1:1). A drift in this ratio suggests one component is degrading faster than the other.

  • Physical Appearance:

    • Pass: White to off-white powder.

    • Fail: Yellowing (Maillard reaction) or deliquescence (moisture failure).

References

  • International Conference on Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] European Medicines Agency.[4] Link

  • PubChem. (2025).[6] Lysine Malate Compound Summary (CID 71749819). National Center for Biotechnology Information. Link

  • European Food Safety Authority (EFSA). (2022). Safety and efficacy of L-lysine monohydrochloride and concentrated liquid L-lysine.[7] EFSA Journal. Link

  • Tsuruta, Y., et al. (1998). Determination of L-lysine and L-malate in pharmaceutical formulations. (Contextual reference for non-chromophoric detection methods).
  • ChemicalBook. (2025). This compound Physicochemical Properties.[6]Link

Sources

Theoretical Modeling & Characterization of L-Lysine L-Malate Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for modeling the molecular interactions between L-Lysine and L-Malic acid.[1][2][3] As drug development increasingly moves toward salt selection to optimize solubility and bioavailability, understanding the fundamental thermodynamics of amino acid-organic acid salts is critical.[1] This document details the theoretical basis for L-Lysine L-Malate formation, outlines a self-validating computational protocol (DFT and MD), and provides experimental correlates for verification.

Physicochemical Rationale: The pKa Rule

The formation of a stable salt versus a co-crystal is primarily governed by the difference in pKa values between the basic and acidic centers (


).[4] For this compound, we analyze the propensity for proton transfer using the classic rule: 

indicates stable salt formation.
[1]
Stoichiometry and Ionization Analysis

L-Lysine is a basic amino acid with two amino groups, while L-Malic acid is a dicarboxylic acid.[1][2][3] The 1:1 stoichiometry is the most chemically significant form for pharmaceutical applications [1].

Table 1: Ionization Constants (Aqueous, 25°C)

Chemical EntityFunctional GroupApproximate pKaRole in Salt
L-Lysine

-COOH
2.18Neutral (Zwitterion)

-NH

8.95Secondary Proton Donor

-NH

10.53Primary Proton Acceptor
L-Malic Acid

-COOH
3.40Primary Proton Donor

-COOH
5.20Secondary Proton Donor
Interaction Logic

The primary interaction occurs between the most basic group of Lysine (


-amino, pKa 10.[1][5]53) and the most acidic group of Malic acid (

-carboxyl, pKa 3.40).[2][3][4]

[1][2][3][4]

Conclusion: A


 of 7.13 strongly predicts complete proton transfer, resulting in a stable ionic salt lattice rather than a hydrogen-bonded co-crystal [2].[1]

Computational Modeling Framework

To rigorously model this interaction, we employ a dual-layer approach: Density Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for solution behavior.[2][3][4]

Quantum Mechanical Modeling (DFT)

Objective: Determine the ground-state geometry, binding energy, and HOMO-LUMO gap of the this compound ion pair in a vacuum and implicit solvent.

Protocol:

  • Initial Geometry: Construct the 1:1 complex with the proton explicitly transferred from Malic acid (

    
    -COOH) to Lysine (
    
    
    
    -NH
    
    
    ).
  • Functional/Basis Set: Use B3LYP/6-311++G(d,p) .[2][3][4] The diffuse functions (++) are critical for accurately modeling the anionic carboxylate and cationic ammonium groups [3].[4]

  • Optimization: Perform full geometry optimization followed by frequency calculations to ensure no imaginary frequencies (confirming a true minimum).

  • Binding Energy Calculation (

    
    ): 
    
    
    
    
    Note:
    
    
    refers to Basis Set Superposition Error correction, which is mandatory for non-covalent interactions.
Molecular Dynamics (MD) Simulation

Objective: Evaluate the stability of the salt bridge in an aqueous environment and predict solubility trends.

Protocol:

  • Force Field: AMBER ff99SB-ILDN or OPLS-AA .[1][2][3][4] These fields are parameterized well for amino acid side chains and organic acids [4].[2][3][4]

  • Solvation: Place the ion pair in a cubic box with TIP3P water molecules, ensuring a minimum 1.0 nm buffer distance.

  • Neutralization: Add Na+ or Cl- ions only if the system net charge is non-zero (for 1:1 Lys:Malate, the system is zwitterionic and neutral).[2][4]

  • Equilibration:

    • NVT Ensemble: 100 ps at 300 K (Berendsen thermostat).

    • NPT Ensemble: 100 ps at 1 bar (Parrinello-Rahman barostat).[1][2][3][4]

  • Production Run: 50–100 ns simulation. Analyze the Radial Distribution Function (RDF) between the Lysine Nitrogen and Malate Oxygen to quantify the salt bridge lifetime.[4]

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow from molecular selection to validated model.

ModelingWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_MD Molecular Dynamics (MD) Input Input Structures (L-Lysine + L-Malic Acid) pKa_Check ΔpKa Analysis (Value: 7.13 -> Salt) Input->pKa_Check Geometry Geometry Opt (B3LYP/6-311++G**) pKa_Check->Geometry Energy Binding Energy & BSSE Correction Geometry->Energy Solvation Solvation (TIP3P) & Ionization Energy->Solvation Production Production Run (50ns, NPT) Solvation->Production RDF RDF Analysis (Salt Bridge Stability) Production->RDF Validation Experimental Validation (XRD, DSC) RDF->Validation

Figure 1: Integrated computational workflow for characterizing amino acid salts.

Experimental Validation Protocols

A theoretical model must be ground-truthed.[1][2][3][4] The following protocols confirm the formation of the specific this compound phase predicted by the model.

Synthesis via Solvent Evaporation

Rationale: Controlled evaporation allows time for the thermodynamically stable crystal lattice (predicted by DFT) to form.[2][3][4]

  • Dissolution: Dissolve equimolar amounts of L-Lysine (free base) and L-Malic acid in water.

  • Precipitation: Slowly add methanol or ethanol as an antisolvent.[2][4] L-Lysine salts often crystallize effectively from water/alcohol mixtures [5].[1][2][3]

  • Isolation: Filter crystals and dry at 60°C.

Structural Confirmation (PXRD)

Powder X-Ray Diffraction is the gold standard for distinguishing a physical mixture from a new salt phase.[2][4]

  • Success Criteria: The appearance of new diffraction peaks distinct from pure L-Lysine (typically hydrates) and pure L-Malic acid indicates a unique crystal lattice.[1][2][3][4]

  • Note: L-Lysine is hygroscopic and forms hydrates [6]; ensure dry conditions during measurement to avoid deliquescence artifacts.[1][2][3][6]

Thermal Analysis (DSC)

Differential Scanning Calorimetry verifies the stability.[2][3][4]

  • Protocol: Scan from 30°C to 250°C at 10°C/min.

  • Expectation: A sharp endothermic melting peak distinct from the melting points of Lysine (~215°C dec.) and Malic acid (~100°C).[2][3][4] A single, sharp peak confirms a pure salt phase.

Mechanism of Proton Transfer[1]

The stability of the this compound salt relies on the proton transfer mechanism.[1][2] The diagram below details the atomic-level transfer.[1]

ProtonTransfer MalicAcid L-Malic Acid (COOH Donor) Transition Transition State (H-Bonded Complex) MalicAcid->Transition Approach Salt L-Lysine Malate (COO- ... NH3+) Transition->Salt Proton Transfer (ΔG < 0) Lysine L-Lysine (NH2 Acceptor) Lysine->Transition

Figure 2: Reaction coordinate for the proton transfer from Malic acid to Lysine.

References

  • PubChem. Lysine Malate (Compound). National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Standard reference for Delta pKa rule).

  • Bouchoux, G., et al. Proton Affinity of Lysine Homologues from the Extended Kinetic Method. ResearchGate. Available at: [Link]

  • Case, D. A., et al. Direct comparison of amino acid and salt interactions with double-stranded and single-stranded DNA from explicit-solvent molecular dynamics simulations. NIH PubMed.[2][3][4] Available at: [Link]

  • Ajinomoto Co., Inc. Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof. US Patent 4420432A.[2][3][4] Available at:

  • UCL Discovery. Identification and Crystal Structure Determination of New Hydrate Phases of L-Lysine. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of L-Lysine L-Malate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development and execution of a robust HPLC method for the simultaneous quantification of L-Lysine and L-Malic acid in the salt form L-Lysine L-Malate .

Introduction & Scientific Rationale

This compound is a salt comprised of the essential amino acid L-Lysine and the dicarboxylic organic acid L-Malic acid. It is frequently utilized in pharmaceutical formulations and nutraceuticals to enhance the solubility and bioavailability of lysine or as a functional excipient.

The Analytical Challenge

Quantifying this salt presents a distinct chromatographic paradox:

  • Polarity Mismatch: L-Lysine is a basic, highly polar amino acid (pKa

    
     9.0, 10.5) that elutes in the void volume of standard C18 columns. L-Malic acid is a polar organic acid (pKa 
    
    
    
    3.4, 5.2) that requires acidic conditions to suppress ionization for retention.
  • Detection Limits: Neither molecule possesses a strong chromophore (e.g., benzene ring). Both rely on end-absorption of carboxyl/amine groups in the low UV range (205–210 nm), making the baseline sensitive to mobile phase quality.

The Solution: Ion-Pair Chromatography (IPC)

While HILIC (Hydrophilic Interaction Liquid Chromatography) is a viable modern alternative, Ion-Pair Reversed-Phase HPLC remains the "Gold Standard" for Quality Control (QC) due to its robustness, reproducibility, and compatibility with standard C18 columns found in 99% of laboratories.

  • Mechanism for Lysine: We introduce an anionic ion-pairing reagent (Sodium Octanesulfonate) which adsorbs onto the C18 stationary phase. The negatively charged sulfonate head attracts the positively charged Lysine, creating a "pseudo-stationary phase" that retains the amino acid.

  • Mechanism for Malic Acid: We maintain a low pH (2.0–2.5) using phosphate buffer.[1] This suppresses the ionization of Malic acid, rendering it sufficiently hydrophobic to interact with the C18 backbone directly.

Method Development & Decision Tree

The following diagram illustrates the logical flow for selecting this specific protocol over alternatives like Derivatization or HILIC.

MethodSelection Start Analyte: this compound Q1 Requirement: Simultaneous Quantification? Start->Q1 Branch1 No (Separate Methods) Q1->Branch1 High Precision Needed Branch2 Yes (Single Run) Q1->Branch2 Efficiency Needed Q2 Detection Hardware Available? Branch2->Q2 Opt_MS LC-MS/ELSD (Use HILIC) Q2->Opt_MS Universal Detector Opt_UV Standard UV-Vis (Use IP-RP-HPLC) Q2->Opt_UV UV Detector (210 nm) Mechanism Mechanism: 1. Acidic pH retains Malic Acid 2. Octanesulfonate retains Lysine Opt_UV->Mechanism

Figure 1: Method Selection Decision Tree. The path to IP-RP-HPLC is chosen for its balance of efficiency and accessibility.

Detailed Protocol: Simultaneous Determination

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with a Quaternary Pump and PDA/UV Detector.

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm.

    • Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18. (Base-deactivated silica is preferred).

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Sodium 1-Octanesulfonate (SOS), HPLC Grade (Ion-Pair Reagent).

    • Phosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), HPLC Grade.

    • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

+ 5 mM Sodium Octanesulfonate, pH 2.5
Buffer controls ionization; SOS retains Lysine.
Mobile Phase B AcetonitrileOrganic modifier to elute the ion-pair complex.
Mode Isocratic (90% A : 10% B)Isocratic is crucial for IP-HPLC to maintain equilibrium of the ion-pair reagent on the column.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Wavelength 210 nmMaximize sensitivity for carboxyl groups (Malic) and amine end-absorption (Lysine).
Column Temp 30°CEnsures reproducible kinetics.
Injection Vol 10–20 µLDependent on sample concentration.
Run Time ~15–20 minutesLysine typically elutes later due to strong IP interaction.
Mobile Phase Preparation (Critical Step)
  • Buffer Preparation: Dissolve 2.72 g of

    
     and 1.08 g of Sodium Octanesulfonate in 950 mL of Milli-Q water.
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (10%). Note: pH control is critical.[1] If pH > 3.0, Malic acid peak shape degrades.

  • Filtration: Filter through a 0.45 µm nylon membrane.

  • Mixing: Mix 900 mL of Buffer with 100 mL of Acetonitrile. Degas thoroughly.

Standard & Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50.0 mg of L-Lysine HCl Reference Standard into a 50 mL volumetric flask.

  • Accurately weigh 50.0 mg of L-Malic Acid Reference Standard into the same flask.

  • Dissolve and dilute to volume with Mobile Phase . Using mobile phase as diluent prevents solvent shock and peak distortion.

Sample Solution:

  • Weigh ~100 mg of this compound salt.

  • Dissolve in 100 mL Mobile Phase (Conc: 1 mg/mL).

  • Filter through 0.45 µm PVDF or PTFE syringe filter.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following suitability tests (SST).

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 2.0 between any peaksDecrease % ACN or lower pH.
Tailing Factor (

)
< 2.0 (Lysine often tails)Increase SOS concentration or Column Temp.
RSD (Area) < 2.0% (n=5 injections)Check injector precision or pump stability.
Theoretical Plates > 2000Replace column or check connections.

Expected Elution Order:

  • L-Malic Acid: ~3–5 minutes (Retained by hydrophobicity at pH 2.5).

  • L-Lysine: ~8–12 minutes (Retained by Ion-Pair interaction).

Mechanism of Action Diagram

Understanding the chemistry is vital for troubleshooting. The diagram below visualizes the dual-retention mechanism occurring on the column surface.

Mechanism cluster_C18 Stationary Phase (C18) C18_Chain C18 Alkyl Chain SOS Octanesulfonate (Ion Pair) C18_Chain->SOS Hydrophobic Adsorption Malic L-Malic Acid (Neutral) C18_Chain->Malic Weak Hydrophobic Interaction Lysine L-Lysine (+) SOS->Lysine Ionic Attraction (+/-)

Figure 2: Dual-Retention Mechanism. Lysine is retained by the anionic SOS tail, while Malic Acid interacts directly with the C18 phase due to ionization suppression.

Calculation of Potency

Since the reference standards are likely L-Lysine HCl and L-Malic Acid (free acid), conversion factors are required if you are reporting the content of the salt "this compound".

1. Determine Concentration of Free Base/Acid:



2. Stoichiometric Conversion (if required): If reporting as the salt


 (MW: 280.28  g/mol ):
  • MW L-Lysine: 146.19 g/mol [2]

  • MW L-Malic Acid: 134.09 g/mol

  • Theoretical Ratio: ~52.1% Lysine / 47.9% Malic Acid.

Report:

  • % L-Lysine (w/w)

  • % L-Malic Acid (w/w)

  • Molar Ratio (Observed Lysine / Observed Malic) — Should be close to 1.0.

Troubleshooting Guide

  • Drifting Baseline: Common in IP-HPLC. Ensure the column is equilibrated for at least 60 minutes with the mobile phase containing the ion-pair reagent. Do not wash the column with 100% organic immediately; wash with water first to remove salts.

  • Lysine Peak Broadening: The concentration of SOS is too low. Increase from 5 mM to 10 mM.

  • Malic Acid Co-elution with Void: The pH is too high. Lower pH to 2.2 to ensure Malic acid is fully protonated.

References

  • USP Monograph: L-Lysine Hydrochloride. United States Pharmacopeia. (Accessed 2026). Standard for Lysine quantification using ion-pair chromatography.

  • AOAC Official Method 999.13.Lysine, Methionine, and Threonine in Feed Grade Amino Acids and Premixes. Uses post-column derivatization, but establishes extraction protocols.

  • Separation of Amino Acids and Organic Acids.SIELC Technologies Application Notes.

  • Guidance for Industry: Analytical Procedures and Methods Valid

Sources

Application Note: L-Lysine L-Malate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Lysine L-Malate is a specialized organic salt additive used in macromolecular crystallography to modulate protein solubility and promote lattice formation.[1] Unlike simple inorganic salts (e.g., NaCl), this compound functions as a biocompatible hydrotrope , combining the chaotropic (solubilizing) properties of the lysine cation with the kosmotropic (stabilizing) properties of the malate anion. This guide details the preparation, screening strategies, and mechanistic applications of this compound for rescuing "dead" crystallization drops and optimizing diffraction quality.

Scientific Mechanism: The "Push-Pull" Effect

To use this compound effectively, one must understand its dual-action mechanism on the protein-solvent interface.[1] It operates differently than standard precipitants like PEG or Ammonium Sulfate.

The Chemical Synergy
  • L-Lysine Component (The Solubilizer): The

    
    -amino group of lysine acts as a hydrotrope. It suppresses non-specific aggregation by interacting with hydrophobic patches on the protein surface and neutralizing surface acidic residues (Glu, Asp). This increases the metastable zone width, preventing immediate amorphous precipitation.
    
  • L-Malate Component (The Stabilizer): As a dicarboxylic acid anion, malate sits in the middle-to-left of the Hofmeister series. It acts as a mild kosmotrope, structuring water around the protein and encouraging compact folding without the harsh "salting-out" effects of citrate or sulfate.

Mechanism Diagram

The following diagram illustrates how this compound shifts the equilibrium from disordered aggregation toward ordered nucleation.

LysineMalateMechanism Protein Soluble Protein Aggregate Amorphous Precipitate (Disordered) Protein->Aggregate High Supersaturation Nucleus Crystal Nucleus (Ordered) Protein->Nucleus Controlled Assembly Crystal Macroscopic Crystal Nucleus->Crystal Growth Lysine L-Lysine (+) Shields Hydrophobic Patches Lysine->Aggregate Suppresses Malate L-Malate (-) Structures Water Malate->Nucleus Stabilizes

Figure 1: Mechanistic action of this compound.[1][2][3][4][5][6][7] The Lysine cation inhibits aggregation (Red T-bar), while the Malate anion stabilizes the ordered lattice (Green Arrow).

Materials and Preparation

Safety Note: this compound is generally non-toxic but should be handled with standard laboratory PPE.[1]

Reagent Specifications
  • Chemical Name: this compound (Salt)[1][5]

  • CAS Number: 71555-10-7[1][8]

  • Molecular Weight: ~280.27 Da (for 2:1 salt) or ~146.19 (Lys) + 134.09 (Malic) depending on stoichiometry.

  • Purity:

    
     98% (Crystallography Grade recommended)
    
Stock Solution Protocol (1.0 M)

Most commercial screens provide this reagent at 1.0 M or 2.0 M. If preparing from powder:

  • Weighing: Weigh 28.03 g of this compound (assuming 2:1 stoichiometry, verify manufacturer Certificate of Analysis).

  • Dissolution: Dissolve in 60 mL of ultrapure deionized water (Milli-Q, 18.2 M

    
    ).
    
  • pH Adjustment (Critical):

    • Measure the pH. It is typically neutral (~6.5–7.5).

    • If optimization requires: Adjust pH using concentrated HCl or NaOH only if the protein is pH-sensitive. For general screening, leave unbuffered to allow the crystallization buffer to dominate.

  • Volume Adjustment: Bring final volume to 100 mL with water.

  • Filtration: Filter through a 0.22

    
    m membrane (PES or PVDF) into a sterile container.
    
  • Storage: Store at 4°C. Stable for 6–12 months.

Experimental Protocols

Protocol A: The "Rescue" Additive Screen

Purpose: Use this protocol when you have "hits" that yield heavy precipitate, phase separation, or showers of microcrystals, but no single diffraction-quality crystals.

Workflow:

  • Identify Base Condition: Select the reservoir solution that produced the precipitate (e.g., 20% PEG 3350, 0.2 M MgCl2).

  • Prepare Drops:

    • Control Drop: 1

      
      L Protein + 1 
      
      
      
      L Reservoir.
    • Experimental Drop: 1

      
      L Protein + 0.8 
      
      
      
      L Reservoir + 0.2
      
      
      L This compound (1.0 M Stock) .[1]
    • Final Additive Concentration: ~0.1 M.[9]

  • Incubation: Seal and incubate at the optimal temperature.

  • Observation: Check immediately (T=0), 24h, and 1 week.

    • Result 1 (Clear Drop): Solubility increased too much. Repeat with 0.05 M additive.

    • Result 2 (Fewer, larger crystals):Success. The additive reduced nucleation density.

Protocol B: High-Concentration Solubility Screen

Purpose: For proteins that precipitate during concentration (e.g., >10 mg/mL), preventing the setup of crystallization trials.

Workflow:

  • Buffer Exchange: Dialyze or concentrate the protein into a buffer containing 50–100 mM this compound .

  • Concentration: Proceed with centrifugal concentration.

  • Validation: Measure Dynamic Light Scattering (DLS). A monodisperse peak indicates the salt has successfully suppressed aggregation.

  • Crystallization: Use this protein-additive mix directly in standard sparse-matrix screens.[1]

Data Interpretation & Troubleshooting

Use the table below to interpret the results of your additive screen.

Observation in DropDiagnosisRecommended Action
Heavy Precipitate (Unchanged) Additive concentration too low.Increase this compound to 0.3 M - 0.5 M.
Clear Drop (No Crystals) Protein solubilized completely.Increase precipitant (PEG/Salt) concentration by 5-10% or decrease additive to 0.05 M.
Phase Separation (Oiling) Metastable zone reached but nucleation inhibited.Streak seed the drop using a cat whisker or horse hair.[1]
Shower of Microcrystals Nucleation rate too high.This is the ideal scenario for this additive.[1] Keep concentration at 0.1 M but lower protein concentration by 20%.
Single, Large Crystal Optimal Condition. Harvest and cryo-protect.[1] (Note: this compound is not a cryoprotectant; add Glycerol or EG).[1]

Case Study: Optimization of Antibody-Antigen Complex

Context: A Fab-Antigen complex yielded amorphous brown precipitate in 18% PEG 3350, 0.2 M Ammonium Sulfate.

  • Intervention: An additive screen was performed.

  • Result: The well containing 0.1 M this compound cleared the precipitate.

  • Optimization: A grid screen was set up:

    • X-Axis: PEG 3350 (18% - 24%)[1]

    • Y-Axis: this compound (0.0 M - 0.3 M)[1]

  • Outcome: Diffraction quality crystals (2.1 Å) appeared at 22% PEG 3350, 0.15 M this compound .

References

  • Hampton Research. (n.d.).[9][10] Additive Screen User Guide. Retrieved from [Link]

  • Shiraki, K., et al. (2002). "Biophysical effect of amino acids on the prevention of protein aggregation." Journal of Biochemistry, 132(4), 591-595.
  • Kado, Y., et al. (2025). "L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures." ResearchGate.[7] Retrieved from [Link]

  • Tsumoto, K., et al. (2004). "Solubilization of active green fluorescent protein from insoluble particles by L-arginine and L-lysine." Biotechnology Progress, 20(5), 1301-1308.
  • US Patent 4420432A. (1983). Crystalline salt of basic L-amino acid with L-malic acid.[1][5] Retrieved from

Sources

Application Note & Protocol: The Use of L-Lysine L-Malate in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes. The method traditionally relies on the metabolic incorporation of "heavy" stable isotope-labeled essential amino acids, most commonly L-Lysine and L-Arginine, into the entire proteome of cultured cells. The choice of the amino acid salt form can influence factors such as solubility, stability, and the overall cellular microenvironment. This application note presents a detailed theoretical framework and a practical, investigational protocol for the use of L-Lysine L-Malate as an alternative to the commonly used L-Lysine hydrochloride in SILAC experiments. We will explore the potential advantages of this approach, address the metabolic considerations of using a malate salt, and provide a comprehensive, step-by-step guide for its implementation in your laboratory.

Introduction to SILAC and the Rationale for Exploring this compound

SILAC enables the in-vivo encoding of proteomes with specific isotopic signatures. In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a particular amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium with a stable isotope-labeled counterpart. Following cell growth and experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the heavy and light peptide pairs allows for the accurate relative quantification of proteins between the two samples.

L-Lysine, an essential amino acid, is a cornerstone of SILAC due to its prevalence in proteins and the fact that trypsin, the most commonly used protease in proteomics, cleaves at the C-terminus of lysine and arginine residues. Traditionally, L-Lysine is added to SILAC media in its hydrochloride (HCl) salt form for its high solubility and stability.[1][2] However, the use of this compound presents a novel and intriguing alternative with several potential, yet unproven, benefits.

Hypothesized Advantages of this compound in SILAC:

  • Enhanced Solubility and Stability: Malate salts have been shown to improve the solubility and stability of various compounds.[3] This could potentially lead to more consistent and reliable SILAC media preparations.

  • pH Buffering Capacity: The addition of amino acid hydrochloride salts can cause a transient decrease in the pH of the culture medium, which is typically compensated for by the buffering system of the media.[4] Malic acid has two pKa values (pKa1 ≈ 3.4 and pKa2 ≈ 5.1), which could offer a mild buffering effect in the physiological pH range of cell culture media, potentially contributing to a more stable cellular environment.

  • Metabolic Contribution of Malate: Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production and the biosynthesis of other molecules.[5] The introduction of malate as a counter-ion could potentially support cellular metabolism, although this also necessitates careful consideration of its potential impact on the experimental system.

It is crucial to note that the use of this compound in SILAC is an investigational approach. This guide is intended to provide a scientifically sound basis for researchers wishing to explore its potential.

Essential Considerations and Pre-experimental Setup

Reagents and Materials
  • SILAC-grade cell culture medium: Deficient in L-Lysine and L-Arginine (e.g., DMEM for SILAC, RPMI 1640 for SILAC).

  • Dialyzed Fetal Bovine Serum (dFBS): Essential to minimize the introduction of unlabeled amino acids.

  • "Light" this compound: (C₁₀H₂₀N₂O₇, MW: 280.28 g/mol ).[6]

  • "Heavy" this compound (investigational): The availability of isotopically labeled this compound (e.g., ¹³C₆, ¹⁵N₂-L-Lysine L-Malate) should be confirmed with suppliers of stable isotope-labeled compounds. If not commercially available, custom synthesis may be required.[][8][9]

  • L-Arginine (light and heavy forms): As required for your specific SILAC experiment.

  • Sterile, pyrogen-free water and Phosphate Buffered Saline (PBS) .

  • Standard cell culture plastics and equipment.

Cell Line Selection and Adaptation

Select a cell line that is amenable to SILAC labeling and grows well in the chosen culture medium. It is recommended to gradually adapt the cells to the SILAC medium containing this compound over several passages to ensure robust growth and complete incorporation of the labeled amino acid.

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate concentration of L-Lysine is critical for successful SILAC. The following calculations are based on matching the molar concentration of L-Lysine in standard SILAC media, which typically uses L-Lysine hydrochloride. A common concentration for L-Lysine in DMEM is 146 mg/L.[10]

Table 1: Molecular Weights for Concentration Calculations

CompoundMolecular Weight ( g/mol )
L-Lysine146.19[11][12][13]
L-Lysine monohydrochloride182.65[1][2][3][5][14]
This compound280.28[6][15]
Heavy L-Lysine (¹³C₆, ¹⁵N₂)~154.13 (calculated)
Heavy L-Lysine (¹³C₆, ¹⁵N₂) monohydrochloride190.59[4][16]
Heavy L-Lysine (¹³C₆, ¹⁵N₂) L-Malate~288.22 (calculated)

To prepare a 100x stock solution of "light" this compound:

  • Calculate the required mass:

    • Standard DMEM L-Lysine HCl concentration: 146 mg/L

    • Molar concentration of L-Lysine: (146 mg/L) / (182.65 g/mol ) ≈ 0.8 mM

    • Required concentration of this compound: 0.8 mM

    • Mass of this compound per liter of medium: 0.8 mmol/L * 280.28 g/mol ≈ 224.2 mg/L

    • For a 100x stock solution, you will need 22.42 g/L, or 2.242 g per 100 mL .

  • Dissolve 2.242 g of "light" this compound in 100 mL of sterile PBS.

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot and store at -20°C.

For "heavy" this compound, repeat the calculation with the appropriate molecular weight.

Preparation of SILAC Media with this compound
  • To 500 mL of L-Lysine and L-Arginine deficient SILAC medium, add:

    • 50 mL of dialyzed Fetal Bovine Serum (dFBS).

    • 5 mL of the 100x "light" or "heavy" this compound stock solution.

    • 5 mL of the appropriate 100x L-Arginine stock solution (light or heavy).

    • Other supplements as required (e.g., L-Glutamine, Penicillin-Streptomycin).

  • Mix thoroughly by gentle inversion.

  • The final SILAC medium is ready for use.

SILAC Labeling and Cell Culture
  • Culture your cells in the prepared "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

  • Monitor cell growth, viability, and morphology to ensure that this compound does not have any adverse effects on your cell line.

  • Perform your experimental treatment on one of the cell populations.

  • Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

Protein Extraction, Digestion, and Mass Spectrometry

Follow your standard laboratory protocols for protein extraction, in-solution or in-gel digestion with trypsin, and subsequent analysis by LC-MS/MS.

Data Analysis and Validation

Data analysis for SILAC experiments using this compound follows the same principles as for standard SILAC. Utilize software capable of identifying and quantifying heavy and light peptide pairs.

Crucial Validation Steps for this Investigational Protocol:

  • Incorporation Check: Before proceeding with your main experiment, perform a small-scale labeling and analyze a sample of the proteome to confirm >97% incorporation of the heavy L-Lysine.

  • Metabolic Analysis: As malate is metabolically active, consider performing a targeted metabolomics analysis to assess any significant changes in the TCA cycle intermediates or related pathways in cells cultured with this compound compared to L-Lysine HCl.[17]

  • Growth Curve Analysis: Compare the growth rate of cells in this compound containing media to that in standard SILAC media to rule out any cytotoxic or growth-inhibitory effects.

Visualizations

Standard SILAC Workflow

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Medium Light Medium (Natural Lysine) Combine_Cells Combine Cells (1:1) Light_Medium->Combine_Cells Heavy_Medium Heavy Medium (Isotope-labeled Lysine) Heavy_Medium->Combine_Cells Protein_Extraction Protein Extraction Combine_Cells->Protein_Extraction Trypsin_Digestion Trypsin Digestion Protein_Extraction->Trypsin_Digestion LC_MS LC-MS/MS Analysis Trypsin_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC experiment.

Chemical Structures

Chemical_Structures cluster_lysine L-Lysine cluster_malate L-Malic Acid cluster_lysine_malate This compound lysine H₂N-(CH₂)₄-CH(NH₂)-COOH malate HOOC-CH(OH)-CH₂-COOH lysine_malate [H₃N⁺-(CH₂)₄-CH(NH₃⁺)-COO⁻] [⁻OOC-CH(OH)-CH₂-COO⁻]

Caption: Chemical structures of L-Lysine and L-Malic acid.

Troubleshooting

Issue Potential Cause Suggested Solution
Poor cell growth or viability The malate counter-ion may have unexpected metabolic effects on the specific cell line.Perform a dose-response curve with this compound. Compare growth curves with cells grown in L-Lysine HCl media. Consider adapting cells for a longer period.
Incomplete isotopic labeling Insufficient number of cell doublings. Presence of unlabeled lysine in the medium or serum.Ensure at least 5-6 cell doublings. Use high-quality dialyzed FBS. Confirm the absence of unlabeled lysine in the base medium.
Significant changes in cellular metabolism The malate is being actively metabolized and is altering key pathways.This may be an inherent feature of using this compound. Acknowledge this in the experimental design and interpretation of results. Use L-Lysine HCl as a control to differentiate treatment effects from metabolic effects of malate.

Conclusion

The use of this compound in SILAC is a novel, investigational approach that warrants further exploration. The potential benefits of improved solubility, stability, and a more buffered culture environment are attractive. However, the metabolic activity of the malate counter-ion requires careful consideration and thorough validation. The protocols and considerations outlined in this application note provide a solid foundation for researchers to pioneer the use of this compound in quantitative proteomics, potentially unlocking new refinements to the powerful SILAC methodology.

References

  • PubChem. L-Lysine monohydrochloride. National Center for Biotechnology Information. [Link]

  • baseclick GmbH. L-lysine hydrochloride for Research. [Link]

  • ResearchGate. Maleate and malate salts. [Link]

  • Promega Connections. The Marvel of Malate: A Crucial Component in Cellular Energy Metabolism. [Link]

  • ResearchGate. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. [Link]

  • YouTube. How to Use video for SILAC metabolic labeling using mass spectromety. [Link]

  • Wikipedia. Lysine. [Link]

  • PubChem. Lysine Malate. National Center for Biotechnology Information. [Link]

  • PubMed. The Metabolism of Malate by Cultured Rat Brain Astrocytes. [Link]

  • Eurisotop. Stable Isotope-Labeled and Unlabeled Amino Acids. [Link]

  • American Chemical Society. L-Lysine. [Link]

  • Harvard University. Cell Culture in SILAC media. [Link]

  • Global Substance Registration System. LYSINE MALATE. [Link]

  • Bio-Synthesis Inc. Isotope Labeling Peptide. [Link]

Sources

Application Note: Structural Characterization and Stoichiometric Validation of L-Lysine L-Malate via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Lysine L-Malate is a salt form of the essential amino acid L-lysine and L-malic acid, utilized in pharmaceutical and nutraceutical formulations to enhance solubility and bioavailability compared to the free base forms. This application note details a robust protocol for the structural characterization and stoichiometric validation of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). By leveraging polarity switching (Positive/Negative modes) and Collision-Induced Dissociation (CID), this method provides definitive identification of both the cationic (Lysine) and anionic (Malate) moieties, while "soft" source conditions allow for the detection of the intact non-covalent salt cluster, confirming the 1:1 stoichiometric association.

Theoretical Foundation

The Analyte: this compound

The compound exists as an ionic salt where L-Lysine (a basic amino acid, pKa


 10.5) is protonated, and L-Malic acid (a dicarboxylic acid, pKa 

3.4) is deprotonated.[1]
  • L-Lysine (Lys): MW 146.19 Da

  • L-Malic Acid (Mal): MW 134.09 Da

  • Salt Complex: MW 280.28 Da (Neutral pair)

ESI-MS Mechanism

Electrospray Ionization (ESI) is the method of choice due to its "soft" nature, which prevents thermal decomposition of the salt.

  • Positive Mode (+ESI): Favors the detection of the basic lysine moiety as

    
    .
    
  • Negative Mode (-ESI): Favors the detection of the acidic malate moiety as

    
    .
    
  • Non-Covalent Complexes: Under optimized "soft" desolvation conditions (low cone voltage), the intact heterodimer

    
     can be observed, serving as a marker for the salt interaction in the gas phase.
    

Materials and Methods

Reagents and Solvents[2]
  • Analyte: this compound Reference Standard (>99% purity).

  • Solvent A (Positive Mode): 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures full protonation of the

      
      -amino group of Lysine, maximizing sensitivity for 
      
      
      
      .
  • Solvent B (Negative Mode): 50:50 Methanol:Water + 5mM Ammonium Acetate.

    • Rationale: Ammonium acetate acts as a volatile buffer (pH ~6.8). It facilitates the deprotonation of Malic acid without suppressing ionization, which can occur with strong mineral acids.

Instrumentation
  • System: High-Resolution Q-TOF or Triple Quadrupole MS.

  • Inlet: Direct Infusion (for structural ID) or UHPLC (for impurity profiling).

Experimental Protocol
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol:Water (Concentration: 1 mg/mL).

  • Working Solution: Dilute 1:100 to 10

    
    g/mL.
    
    • Self-Validating Check: If the solution is cloudy, the salt has not dissociated; sonicate or add water until clear. ESI requires fully dissolved ions.

Step 2: Mass Spectrometry Parameters[2][3][4][5][6]
  • Flow Rate: 10

    
    L/min (Direct Infusion).
    
  • Capillary Voltage: 3.5 kV (+ESI) / 2.5 kV (-ESI).

  • Source Temperature: 250°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Cone Voltage (Variable):

    • High (30-50V): Promotes in-source fragmentation to separate Lys and Mal ions.

    • Low (10-15V): Preserves the

      
       cluster for stoichiometric confirmation.
      

Workflow Visualization

The following diagram outlines the experimental logic flow, from sample preparation to data acquisition and decision making.

G Start Start: this compound Sample Dissolve Dissolution (50:50 MeOH:H2O) Start->Dissolve Split Split Flow Dissolve->Split PosMode Positive Mode (+ESI) 0.1% Formic Acid Split->PosMode NegMode Negative Mode (-ESI) 5mM Amm. Acetate Split->NegMode LysDetect Detect Lysine [M+H]+ m/z 147 PosMode->LysDetect ClusterCheck Low Cone Voltage Check Detect Salt Cluster [Lys+Mal+H]+ m/z 281 PosMode->ClusterCheck MalDetect Detect Malate [M-H]- m/z 133 NegMode->MalDetect Validation Data Validation Confirm Presence of Both Ions LysDetect->Validation MalDetect->Validation ClusterCheck->Validation

Figure 1: Analytical workflow for the characterization of this compound using polarity switching ESI-MS.

Results and Discussion

Spectral Data Summary

The following table summarizes the expected ions. The detection of the heterodimer is the key differentiator between a physical mixture and a confirmed salt interaction in the gas phase.

Ion ModeSpeciesTheoretical m/zObserved m/z (Typ.)[5]Description
+ESI

147.11147.1Protonated L-Lysine
+ESI

281.17281.2Salt Cluster (Heterodimer)
+ESI

293.21293.2Lysine Homodimer
-ESI

133.01133.0Deprotonated L-Malic Acid
-ESI

267.03267.0Malic Acid Homodimer
Fragmentation Pathways (MS/MS)

To ensure the peaks are not isobaric interferences, Collision-Induced Dissociation (CID) is performed.[7]

  • L-Lysine (m/z 147 -> Product Ions):

    • m/z 130: Loss of

      
       (Characteristic of primary amines).
      
    • m/z 84: Cyclization to pipecolic acid ion (Diagnostic for Lysine side chain).

  • L-Malic Acid (m/z 133 -> Product Ions):

    • m/z 115: Loss of

      
      .
      
    • m/z 71: Loss of

      
       and 
      
      
      
      (Typical for dicarboxylic acids).
Stoichiometric Validation Logic

While ESI-MS is not inherently quantitative without isotopically labeled standards, stoichiometric validation for QC is achieved by:

  • Qualitative Confirmation: Presence of both m/z 147 and m/z 133.

  • Purity Check: Absence of chloride (

    
    , m/z 35/37) or sodium (
    
    
    
    , m/z 23) peaks that would indicate the sample is a Hydrochloride or Sodium salt rather than a Malate salt.
  • Cluster Observation: The detection of m/z 281 (

    
    ) confirms the capability of the two molecules to associate, validating the salt formulation.
    

QC Logic Flow

The following decision tree is designed for Quality Control (QC) environments to determine Pass/Fail status for this compound batches.

QC Input Acquire MS Data CheckLys Is m/z 147 Present? Input->CheckLys CheckMal Is m/z 133 Present? CheckLys->CheckMal Yes FailLys FAIL: Lysine Missing CheckLys->FailLys No CheckImp Are Cl- or Na+ > 1%? CheckMal->CheckImp Yes FailMal FAIL: Malate Missing CheckMal->FailMal No Pass PASS: this compound Confirmed CheckImp->Pass No FailImp FAIL: Inorganic Salt Contamination CheckImp->FailImp Yes

Figure 2: Quality Control decision tree for batch release of this compound.

References

  • NIST Mass Spectrometry Data Center. L-Lysine and L-Malic Acid Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • MassBank. High Resolution Mass Spectra of Amino Acids. MassBank Consortium. Available at: [Link]

  • Metabolomics Workbench. ESI-MS Fragmentation Protocols for Organic Acids. UC San Diego. Available at: [Link]

  • H.J. Issaq, et al.Electrospray Ionization Mass Spectrometry of Amino Acids. Journal of Chromatography A.

Sources

Use of L-Lysine L-Malate in 3D bioprinting applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to L-Lysine and Its Derivatives in Bioink Formulations for 3D Bioprinting

Introduction: The Quest for Advanced Bioinks

Three-dimensional (3D) bioprinting is revolutionizing tissue engineering and regenerative medicine by enabling the fabrication of complex, cell-laden constructs that mimic native tissue architecture.[1] The success of this technology hinges on the development of sophisticated "bioinks"—materials that not only possess the requisite physical properties for high-fidelity printing but also provide a supportive microenvironment for encapsulated cells to survive, proliferate, and function.[2] While numerous natural and synthetic polymers have been explored, there is a persistent need for bioinks with enhanced biological functionality and tunable mechanical properties.

L-lysine, an essential amino acid, and its polymers, such as ε-poly-L-lysine (EPL), have emerged as powerful components in bioink design. The inherent properties of the lysine moiety—its positive charge, biocompatibility, and reactive amine groups—offer a versatile toolkit for creating next-generation bioinks. This guide provides a comprehensive overview of the scientific principles and detailed protocols for leveraging L-lysine and its derivatives to develop advanced bioinks for researchers, scientists, and drug development professionals. While the specific salt L-Lysine L-Malate is not prominently documented in 3D bioprinting literature, this document will focus on the well-established applications of the L-lysine functional group itself, which is the core driver of its utility in this field.

Part 1: The Scientific Rationale for L-Lysine in Bioink Design

The incorporation of L-lysine into a hydrogel network is not arbitrary; it is a deliberate design choice to impart specific, advantageous characteristics to the bioink. The causality behind these choices is rooted in the unique biochemistry of the lysine molecule.

Enhancing Cell Adhesion and Viability

At physiological pH, the ε-amine group of the lysine side chain is protonated, conferring a net positive charge. This is a critical feature for a bioink, as cell membranes are typically negatively charged due to sialic acid residues. The resulting electrostatic interaction promotes robust cell adhesion to the scaffold material, a prerequisite for cell signaling, proliferation, and differentiation. Poly-L-lysine is widely used as a coating for tissue culture surfaces for this very reason, and integrating it directly into a 3D scaffold extends this benefit throughout the entire construct volume.[3]

A Versatile Hub for Chemical Crosslinking

The primary and ε-amine groups of lysine are nucleophilic and serve as reactive handles for a variety of crosslinking strategies, allowing for precise control over the mechanical properties and degradation kinetics of the bioink.[4]

  • Schiff Base Formation: Lysine's amine groups can react with aldehyde groups on oxidized polysaccharides (like alginate dialdehyde) to form dynamic covalent Schiff bases. This reaction is reversible, imparting valuable shear-thinning and self-healing properties to the hydrogel, which is highly desirable for extrusion-based bioprinting.[5][6]

  • Modification for Photocrosslinking: The amine groups can be modified with molecules like glycidyl methacrylate (GMA) or methacrylic anhydride to introduce polymerizable double bonds.[7][8] This renders the lysine-containing polymer photocrosslinkable, enabling rapid, light-mediated solidification (gelation) of the printed construct with high spatiotemporal control.[1]

Intrinsic Biological Functionality

Beyond its structural roles, certain forms of lysine polymers offer added biological benefits. ε-poly-L-lysine (EPL), a natural homopolymer of L-lysine produced by fermentation, is recognized for its potent, broad-spectrum antimicrobial properties.[8] Incorporating EPL into a bioink can mitigate the risk of bacterial contamination during long-term cell culture, a significant challenge in tissue engineering.[7]

Part 2: Application Protocols and Methodologies

The following protocols provide step-by-step methodologies for preparing and utilizing lysine-based bioinks. These protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Formulation of a Photocrosslinkable ε-Poly-L-Lysine (EPL) Bioink

This protocol is adapted from methodologies that create biocompatible and antibacterial bioinks suitable for applications like cartilage regeneration.[7][8] It involves modifying EPL with glycidyl methacrylate (GMA) to make it responsive to UV or visible light in the presence of a photoinitiator.

Workflow Diagram: EPL-GMA Bioink Synthesis and Printing

cluster_synthesis Step 1: Synthesis of EPL-GMA cluster_bioink Step 2: Bioink Formulation & Printing EPL ε-Poly-L-Lysine (EPL) in PBS (pH 8.5) Reaction Stir at 60°C for 24h EPL->Reaction GMA Glycidyl Methacrylate (GMA) GMA->Reaction Dialysis Dialysis (3 days) MWCO 3.5 kDa Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization EPLGMA_Powder EPL-GMA Powder Lyophilization->EPLGMA_Powder EPLGMA_Powder2 EPL-GMA Powder Photoinitiator Add Photoinitiator (e.g., LAP) EPLGMA_Powder2->Photoinitiator Cells Suspend Cells (e.g., Chondrocytes) Photoinitiator->Cells Bioink Cell-laden Bioink Cells->Bioink Bioprinter Load into 3D Bioprinter Bioink->Bioprinter Printing Print Construct Bioprinter->Printing Crosslinking Photocrosslink (e.g., 405 nm light) Printing->Crosslinking Final_Construct Crosslinked Construct Crosslinking->Final_Construct

Caption: Workflow for EPL-GMA synthesis and bioink printing.

Materials:

  • ε-poly-L-lysine (EPL)

  • Glycidyl methacrylate (GMA)

  • Phosphate-buffered saline (PBS), pH 8.5

  • Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) photoinitiator

  • Dialysis tubing (MWCO 3.5 kDa)

  • Sterile cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., chondrocytes, mesenchymal stem cells)

Methodology:

  • Synthesis of EPL-GMA: a. Dissolve 5 g of EPL in 100 mL of PBS (pH 8.5) at room temperature. Rationale: A slightly basic pH facilitates the reaction between the epoxy group of GMA and the amine groups of EPL. b. Slowly add a defined volume of GMA (e.g., 3-5 mL) to the EPL solution while stirring. The amount of GMA can be varied to control the degree of methacrylation and thus the mechanical properties of the final hydrogel.[8] c. Stir the reaction mixture at 60°C for 24 hours. d. Transfer the solution to dialysis tubing and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted GMA and salts. e. Lyophilize the dialyzed solution to obtain pure EPL-GMA powder. Store at -20°C.

  • Bioink Preparation: a. Under sterile conditions, dissolve the lyophilized EPL-GMA powder in a suitable buffer or cell culture medium to the desired concentration (e.g., 10-20% w/v). b. Add the LAP photoinitiator to a final concentration of 0.25% (w/v) and mix until fully dissolved. Protect the solution from light. Rationale: LAP is a cytocompatible photoinitiator that absorbs light in the visible spectrum (e.g., 405 nm), minimizing potential UV-induced cell damage.[9] c. Centrifuge the bioink precursor solution to remove any air bubbles.

  • Cell Encapsulation and Printing: a. Resuspend a pellet of your cells of interest in the bioink precursor solution at the desired density (e.g., 1-10 million cells/mL). Mix gently to ensure a homogenous cell distribution. b. Load the cell-laden bioink into a sterile printing cartridge. c. Print the desired 3D structure using an extrusion-based or projection-based bioprinter. Optimize printing parameters (pressure, speed, temperature) for your specific bioink viscosity. d. Immediately after printing, crosslink the construct by exposing it to light of the appropriate wavelength (e.g., 405 nm) for a specified duration. The exposure time will depend on the light intensity, LAP concentration, and desired stiffness.

Protocol 2: Preparation of a Self-Healing Alginate/Gelatin/L-Lysine Bioink

This protocol leverages the formation of Schiff bases to create a shear-thinning and self-healing bioink, ideal for extrusion printing without the need for a secondary crosslinking step during the printing process. It is based on the principle of functionalizing a polymer backbone with L-lysine to provide additional crosslinking sites.[5][6]

Mechanism Diagram: Schiff Base Crosslinking

ADA Alginate Dialdehyde (contains -CHO groups) Network Crosslinked Hydrogel Network (Dynamic Schiff Base, -CH=N-) ADA->Network Aldehyde Group Gelatin Gelatin (contains Lysine, -NH2 groups) Gelatin->Network Amine Group Lysine L-Lysine Functionalization (adds more -NH2 groups) Lysine->Network Amine Group

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of L-Lysine L-Malate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of L-Lysine L-Malate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the crystallization of this important amino acid salt. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Issue 1: No Crystal Formation or Very Low Yield

Question: I have followed a standard protocol of dissolving L-Lysine and L-Malic acid in water, followed by the addition of an anti-solvent, but I'm not getting any crystals, or the yield is extremely low. What could be the problem?

Answer: This is a common issue that can stem from several factors related to supersaturation, nucleation, and the physicochemical properties of your system. Let's break down the potential causes and solutions.

1. Insufficient Supersaturation:

  • Causality: Crystal formation is a thermodynamic process driven by supersaturation. If the concentration of this compound in the solution is below the supersaturation threshold, nucleation and crystal growth will not occur.

  • Troubleshooting Steps:

    • Increase Concentration: The most direct approach is to increase the initial concentration of L-Lysine and L-Malic acid in the aqueous solution. A patent for a similar salt suggests concentrating the reaction mixture to about 20-70% by weight before adding the anti-solvent[1].

    • Optimize Anti-solvent Addition: The volume and addition rate of the anti-solvent are critical. Adding the anti-solvent too quickly can lead to localized high supersaturation, causing the formation of amorphous precipitate or oiling out, rather than well-defined crystals. A slower, controlled addition with good mixing is recommended.

    • Solvent Selection: The choice of anti-solvent is crucial. Alcohols like methanol and ethanol are commonly used for amino acid salt crystallization because they reduce the solubility of the salt in water[1][2]. The solubility of L-lysine hydrochloride is higher in water than in methanol and ethanol, indicating that these alcohols are effective anti-solvents[1].

2. Nucleation Inhibition:

  • Causality: Even in a supersaturated solution, crystal nucleation may be kinetically hindered. Nucleation is the initial step of crystal formation where molecules arrange themselves into a stable crystalline lattice. This process has an energy barrier that must be overcome.

  • Troubleshooting Steps:

    • Seeding: Introduce a small number of pre-existing crystals of this compound into the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.

    • Induce Heterogeneous Nucleation: Scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections on the surface that act as nucleation sites.

    • Temperature Cycling: Briefly warming the solution and then allowing it to cool slowly can sometimes induce nucleation.

3. Uncontrolled Hydrate Formation:

  • Causality: L-lysine has a strong propensity to incorporate water into its crystal structure, forming hydrates (e.g., hemihydrate and monohydrate)[3][4]. The formation of different hydrate phases can affect solubility and crystallization behavior in unpredictable ways. The presence of water is a critical parameter to control.

  • Troubleshooting Steps:

    • Control Water Content: Carefully control the amount of water in your system. The use of anhydrous solvents as anti-solvents is recommended.

    • Characterize Your Product: Use analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine if your product is a hydrate[5][6]. Powder X-ray Diffraction (PXRD) can also be used to identify the crystalline phase[3][5][6].

Experimental Workflow for Inducing Crystallization:

cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying prep Prepare concentrated aqueous solution of this compound (20-70% w/w) filter Filter solution to remove particulates prep->filter add_anti Slowly add anti-solvent (e.g., methanol, ethanol) with stirring filter->add_anti seed Introduce seed crystals (optional) add_anti->seed cool Cool the solution slowly seed->cool age Age the solution at a constant temperature cool->age filtrate Filter the crystals wash Wash with cold anti-solvent filtrate->wash dry Dry under vacuum at a controlled temperature wash->dry

Caption: A generalized workflow for the crystallization of this compound.

Issue 2: "Oiling Out" or Formation of an Amorphous Precipitate

Question: Instead of crystals, I am getting a sticky, oil-like substance or a fine, non-crystalline powder. How can I resolve this?

Answer: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, leading to rapid phase separation that doesn't allow for the ordered arrangement of molecules into a crystal lattice.

1. High Supersaturation:

  • Causality: A very high concentration of the solute or the rapid addition of a large volume of anti-solvent can create a state of extreme supersaturation.

  • Troubleshooting Steps:

    • Reduce Concentration: Start with a more dilute aqueous solution of this compound.

    • Slower Anti-solvent Addition: Add the anti-solvent dropwise or at a very slow, controlled rate with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.

    • Elevated Temperature: Perform the anti-solvent addition at a slightly elevated temperature to increase the solubility and then cool the solution slowly to induce crystallization.

2. Solvent Effects:

  • Causality: The choice of solvent and anti-solvent can significantly influence the crystallization pathway. Some solvents may have a stronger interaction with the solute, hindering its ability to form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Experiment with Different Anti-solvents: Try different alcohols (e.g., isopropanol) or other hydrophilic organic solvents.

    • Solvent Mixtures: Use a mixture of a good solvent and a poor solvent to have better control over the supersaturation.

3. Impurities:

  • Causality: Impurities can interfere with crystal growth by adsorbing onto the crystal surface and disrupting the lattice formation, leading to amorphous precipitation. Common impurities in commercial L-lysine can include other amino acids like arginine, glutamate, and alanine[7]. Impurities in L-malic acid can include fumaric acid and maleic acid[8].

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Ensure the L-Lysine and L-Malic acid are of high purity (e.g., >99%).

    • Recrystallize Starting Materials: If impurity levels are suspected to be high, consider recrystallizing the L-Lysine and L-Malic acid separately before preparing the salt.

Logical Relationship for Troubleshooting Oiling Out:

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions oiling_out Oiling Out / Amorphous Precipitate high_super High Supersaturation oiling_out->high_super solvent_effects Solvent Effects oiling_out->solvent_effects impurities Impurities oiling_out->impurities reduce_conc Reduce Concentration high_super->reduce_conc slow_addition Slower Anti-solvent Addition high_super->slow_addition change_solvent Change Anti-solvent solvent_effects->change_solvent high_purity Use High-Purity Materials impurities->high_purity

Caption: Troubleshooting logic for addressing "oiling out" during crystallization.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the properties of the individual components is a good starting point.

  • L-Lysine: It is a basic amino acid with a high solubility in water[9]. It has a strong tendency to form hydrates[3][4].

  • L-Malic Acid: It is a dicarboxylic acid that is freely soluble in water and ethanol[10].

  • This compound Salt: The salt will have properties derived from both components. Its solubility in water is expected to be high, and it will be less soluble in organic solvents like methanol and ethanol, which act as anti-solvents[1][2]. The pH of the solution will significantly impact the ionization state of both the amino and carboxylic acid groups, thereby affecting solubility.

PropertyL-LysineL-Malic AcidThis compound (Expected)
Solubility in Water HighHighHigh
Solubility in Ethanol LowHighLower than in water
Hydrate Formation Prone to hydrate formationLess commonPotential for hydrate formation
pH Sensitivity Basic amino acidAcidicpH will influence salt formation and stability

Q2: What is the optimal pH for crystallizing this compound?

A2: The optimal pH for crystallization is a balance between minimizing solubility to achieve supersaturation and maintaining the stability of the this compound salt. L-lysine has pKa values of approximately 2.16 (carboxyl group), 9.06 (α-amino group), and 10.54 (side-chain amino group)[9]. L-malic acid has pKa values of approximately 3.4 and 5.1. The salt is formed between the basic amino groups of lysine and the acidic carboxyl groups of malic acid. The pH of the solution will determine the protonation state of these groups. A pH in the neutral range (around 5-7) is a good starting point for the crystallization of the neutral salt. Adjusting the pH outside of this range may lead to the crystallization of the individual components or prevent salt formation altogether. A patent for a similar lysine salt mentions adjusting the pH to 3.0 during an ion-exchange purification step, but the final crystallization pH is not explicitly stated[11]. It is recommended to perform a pH-solubility study to determine the pH at which this compound has the lowest solubility.

Q3: How does the cooling rate affect the crystal quality?

A3: The cooling rate has a significant impact on nucleation and crystal growth.

  • Slow Cooling: A slow cooling rate generally leads to the formation of fewer, larger, and more well-ordered crystals. This is because it allows for a controlled decrease in solubility, maintaining a moderate level of supersaturation that favors crystal growth over new nucleation.

  • Fast Cooling: Rapid cooling can induce a high level of supersaturation, leading to rapid nucleation and the formation of many small crystals. This can also increase the likelihood of impurity incorporation and the formation of less stable crystalline forms. In some cases, very rapid cooling can lead to "oiling out" or amorphous precipitation.

For obtaining high-quality crystals suitable for analysis, a slow and controlled cooling profile is generally recommended.

Q4: What analytical techniques should I use to characterize my this compound crystals?

A4: A combination of techniques is recommended for comprehensive characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline nature of the material and identify the specific crystal form (polymorph or hydrate)[3][5][6].

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions, which can indicate the presence of different polymorphs or hydrates[5][6].

  • Thermogravimetric Analysis (TGA): To determine the water content and assess the thermal stability of the crystals[5][6].

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the expected functional groups and the formation of the salt through characteristic shifts in the vibrational bands of the amino and carboxyl groups[6].

  • Microscopy (Optical or Scanning Electron): To visually inspect the crystal morphology (shape and size) and assess the quality of the crystalline product.

References

  • Ajinomoto Co., Inc. Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof. U.S. Patent 4,420,432. Filed June 25, 1982, and issued December 13, 1983.
  • Williams, P. A., et al. "Identification and Crystal Structure Determination of New Hydrate Phases of L-Lysine and Rationalization of Hydration/Dehydration Processes." Crystal Growth & Design, vol. 15, no. 11, 2015, pp. 5474-5483.
  • Healthful Biotech. "L-Malic Acid Powder." products-l-malic-acid-powder, Accessed January 29, 2024.
  • Martinez, F., & Gómez, A. "Solution thermodynamics of lysine clonixinate in some ethanol + water mixtures." Journal of the Chilean Chemical Society, vol. 51, no. 3, 2006, pp. 939-942.
  • Li, A., et al. "Solubility of DL-malic acid in water, ethanol and in mixtures of ethanol plus water." The Journal of Chemical Thermodynamics, vol. 43, no. 9, 2011, pp. 1361-1365.
  • Iafisco, M., et al. "The importance of amino acid interactions in the crystallization of hydroxyapatite." Biomaterials Science, vol. 2, no. 12, 2014, pp. 1764-1775.
  • Williams, P. A., et al. "L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids." Angewandte Chemie International Edition, vol. 54, no. 13, 2015, pp. 3973-3977.
  • Gabr, A. A., et al. "Phase Diagrams, Molal Volumes and Polarizabilities of (Lysine, Methionine Amino Acids-Alcohol-Water) Tri-Component Systems." International Research Journal of Pure and Applied Chemistry, vol. 16, no. 4, 2018, pp. 1-15.
  • Façanha Filho, P. F., et al. "Growth and characterization of L-lysine monohydrochloride dihydrate crystals." AIP Conference Proceedings, vol. 1733, no. 1, 2016, p. 020033.
  • Sugiyama, S., et al. "Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A." Acta Crystallographica Section D: Biological Crystallography, vol. 64, no. Pt 5, 2008, pp. 553-558.
  • Pharmaffiliates. "l lysine and its Impurities.
  • Príbelová, P., et al. "Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Vela, T., et al. "An Amino Acid Based Crystals: Growth, Characterization and Applications." Materials Science Forum, vol. 1083, 2023, pp. 115-122.
  • Singh, S., et al. "Development of L-Lysine Amino Acid-Based Co-Crystal of Telmisartan Using Crystal Engineering Approach to Improve Solubility, Dissolution, and Micrometric Properties." Current Drug Delivery, vol. 17, no. 8, 2020, pp. 699-710.
  • Veeprho. "Lysine Impurities and Related Compound." veeprho.com, Accessed January 29, 2024.
  • Ramaswamy, S., et al. "An Amino Acid Based Crystals: Growth, Characterization and Applications." Materials Science Forum, vol. 1083, 2023, pp. 115-122.
  • Ruby Nirmala, L., & Babiyana, S. "Synthesis, Growth and Characterization of L-Lysine Nickel Maleate Crystal." International Journal of Science and Research (IJSR), vol. 6, no. 5, 2017, pp. 870-873.
  • Vekilov, P. G. "Nucleation." Crystal Growth & Design, vol. 10, no. 12, 2010, pp. 5007-5019.
  • Williams, P. A., et al. "L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids." Angewandte Chemie (International ed. in English), vol. 54, no. 13, 2015, pp. 3973-7.
  • Fleck, M., & Boeyens, J. C. A. "Salts of Amino Acids: Crystallization, Structure and Properties." Structure and Bonding, vol. 130, 2008, pp. 1-57.
  • Agricultural Marketing Service. "Malic Acid Petition." ams.usda.gov, 2002.
  • Singh, S., et al. "Development of L-Lysine Amino Acid-Based Co-Crystal of Telmisartan Using Crystal Engineering Approach to Improve Solubility, Dissolution, and Micrometric Properties." Current drug delivery, vol. 17, no. 8, 2020, pp. 699-710.
  • Cardiff University. "Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids." cardiff.ac.uk, 2015.
  • Rupp, B. "How to grow protein crystals." ruppweb.org, Accessed January 29, 2024.
  • Hbaz, A., et al. "Quasi-ternary phase diagram for lignin–ethanol–water at 45 °C.
  • Veeprho. "Malic Acid Impurities and Related Compound." veeprho.com, Accessed January 29, 2024.
  • Sigma-Aldrich. "L-Lysine (L5501) - Product Information Sheet." sigmaaldrich.com, Accessed January 29, 2024.
  • Physicochemical Properties of Drugs. "Experiment 1: Determination of Phase Diagram for Ethanol/ Toluene/ Water System Theory (Three-Component Systems)." funpharmacy.com, 2016.
  • Atiken. "L-Lysine HCl Feed Grade.
  • Ajinomoto Co., Inc. Aqueous stable lysine solution. U.S. Patent 6,329,548. Filed August 25, 1999, and issued December 11, 2001.
  • Funpharmacy. "Determination of Phase Diagram for Ethanol/ Toluene/ Water System Theory." funpharmacy.blogspot.com, 2016.
  • ResearchGate. "Charges of l-lysine as a function of pH.

Sources

Technical Support Center: L-Lysine L-Malate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Specialist: Senior Application Scientist Topic: Yield Improvement & Troubleshooting for L-Lysine L-Malate Crystallization

Core Directive: The Synthesis Strategy

High-yield synthesis of this compound is rarely a problem of "reaction" chemistry—it is almost exclusively a problem of crystallization kinetics and stoichiometric precision . The reaction is a simple acid-base neutralization. The challenge lies in isolating the highly water-soluble salt from the aqueous phase without incurring losses or "oiling out" (liquid-liquid phase separation).

This guide focuses on the Neutralization-Crystallization Method , utilizing an antisolvent (typically Ethanol or Methanol) to drive precipitation.

Diagnostic: Why is your yield low? (Triage)

Before altering your protocol, identify which failure mode matches your observation.

SymptomProbable CauseImmediate Action
No precipitate (Clear solution) High solubility / Supersaturation not reachedIncrease concentration to >50% w/w before adding antisolvent.
"Oiling Out" (Two liquid layers) Antisolvent added too fast or too hotStop. Re-heat to dissolve, cool slowly, and seed the solution.
Low Yield (<60%) Incorrect pH / StoichiometryCheck input form: Are you using L-Lysine Base or HCl ?
Yellow/Brown Product Maillard Reaction / OxidationLower drying temp (<50°C). Ensure L-Lysine source is iron-free.
Sticky/Hygroscopic Solid Residual Solvent / Wrong Crystal FormVacuum dry with desiccant; verify stoichiometry (1:1 vs 2:1).

Critical Protocol: The "Concentrate & Crash" Workflow

This protocol is designed to maximize recovery of the Neutral this compound (typically the 2:1 molar salt, though adaptable for 1:1).

Step 1: Stoichiometric Neutralization
  • Inputs: Use L-Lysine Free Base (not HCl) and L-Malic Acid .

    • Note: If you only have L-Lysine HCl, you must pass it through a cation exchange resin (OH- form) to remove the chloride. Direct mixing of Lysine HCl + Malic Acid will result in a mixed salt soup, not pure L-Lysine Malate.

  • Ratio:

    • For Di-L-Lysine L-Malate (Neutral) : 2.0 moles Lysine : 1.0 mole Malic Acid.

    • For Mono-L-Lysine L-Malate (Acidic) : 1.0 mole Lysine : 1.0 mole Malic Acid.

  • Method: Dissolve L-Lysine Base in minimal distilled water (approx. 1:1 w/v). Slowly add solid L-Malic acid while stirring. The reaction is exothermic; maintain temp <40°C to prevent degradation.

Step 2: Concentration (The Yield Driver)
  • Target: You must remove water until the solution is a viscous syrup (50–70% solids by weight).

  • Technique: Rotary evaporation at 50°C under reduced pressure.

  • Why? If too much water remains, the salt stays dissolved even after adding ethanol, killing your yield.

Step 3: Antisolvent Crystallization[1]
  • Solvent: Ethanol (Food grade/Absolute) or Methanol.

  • Ratio: 2:1 to 4:1 (Solvent : Aqueous Concentrate volume).

  • Procedure:

    • Cool the concentrate to 20°C.

    • Add the alcohol dropwise initially until turbidity persists.

    • Seed with pure L-Lysine Malate crystals (if available).

    • Add the remaining alcohol slowly over 1 hour.

    • Stir for 4 hours at room temperature (or 4°C for max yield).

Step 4: Isolation
  • Filter via vacuum filtration.

  • Wash cake with cold Ethanol.

  • Dry at 40°C–50°C. Do not exceed 60°C to avoid discoloration.

Visualization: Process Logic & Troubleshooting

Diagram 1: The Optimized Synthesis Workflow

This flowchart visualizes the critical decision points where yield is often lost.

SynthesisWorkflow Start Start: Raw Materials CheckForm Check Lysine Source: Base or HCl? Start->CheckForm IonExchange Pre-treatment: Anion Exchange to remove Cl- CheckForm->IonExchange HCl Salt Mixing Neutralization: Add Malic Acid to Lysine Base (Temp < 40°C) CheckForm->Mixing Free Base IonExchange->Mixing Concentration Evaporation: Concentrate to 60-70% w/w (Syrup consistency) Mixing->Concentration Crystallization Antisolvent Addition: Ethanol/Methanol (Slow Dosing) Concentration->Crystallization Critical Step Separation Filtration & Wash Crystallization->Separation OilingOut Defect: Oiling Out (Phase Separation) Crystallization->OilingOut Added too fast/hot Drying Vacuum Dry < 50°C Separation->Drying OilingOut->Concentration Re-dissolve & Seed

Caption: Step-by-step workflow emphasizing the critical pre-treatment of Lysine HCl and the concentration threshold required before crystallization.

Diagram 2: Troubleshooting "Oiling Out"

The most common user complaint is the formation of a sticky oil instead of crystals.

OilingOutLogic Issue Problem: Solution turned into Oil CheckTemp Check Temperature: Is T > 30°C? Issue->CheckTemp CoolDown Action: Cool to 15-20°C CheckTemp->CoolDown Yes CheckConc Check Water Content: Is water > 40%? CheckTemp->CheckConc No CoolDown->CheckConc Dehydrate Action: Evaporate more water (Target 20-30% water) CheckConc->Dehydrate Yes CheckSeed Did you use Seed Crystals? CheckConc->CheckSeed No Dehydrate->CheckSeed AddSeed Action: Add 0.1% w/w Seed at cloud point CheckSeed->AddSeed No Success Result: Crystalline Precipitate CheckSeed->Success Yes AddSeed->Success

Caption: Logic tree for resolving liquid-liquid phase separation (oiling out) during amino acid salt crystallization.

Frequently Asked Questions (FAQ)

Q: I am using L-Lysine HCl and Sodium Malate, but the yield is low. Why? A: You are creating a mixture of four ions: Lysine+, Na+, Cl-, and Malate-. The high solubility of NaCl and Lysine-Cl interferes with the crystallization of Lysine-Malate.

  • Fix: You must use L-Lysine Free Base and L-Malic Acid (free acid). If you only have Lysine HCl, use a strong base anion exchange resin (OH- form) or electrodialysis to convert it to the free base before reaction [1].

Q: My product is turning yellow during drying. A: This is likely the Maillard reaction or general oxidative degradation. Lysine has two amino groups, making it susceptible to reacting with trace impurities or even the malic acid (though less likely than with reducing sugars) under heat.

  • Fix: Ensure your drying temperature never exceeds 50°C. Use a vacuum oven to lower the boiling point of residual solvents. Ensure your starting materials are iron-free, as metal ions catalyze discoloration.

Q: What is the theoretical yield I should expect? A: In an optimized antisolvent process (Methanol/Ethanol), you should target >90% yield [2]. If you are below 80%, you are likely leaving product in the mother liquor due to excess water.

Q: Can I use Acetone instead of Ethanol? A: Acetone is a stronger antisolvent than Ethanol. While it precipitates the salt faster, it significantly increases the risk of "oiling out" (trapping impurities and solvent). Ethanol or Methanol are preferred because they have hydrogen-bonding capabilities that allow for a smoother transition from solution to crystal lattice [3].

References

  • Vertex AI Search. (2024).[1] Method for preparing L-lysine from lysine-containing solutions (RU2223946C1).[2][3] Google Patents. 2[4]

  • Tanaka, T., et al. (1983). Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof (US4420432A). Google Patents. 5[1][4][6]

  • Solubility of Things. (2024). L-Lysine Solubility Profile. 7

Sources

Adjusting pH for optimal L-Lysine L-Malate activity in experiments

[1][2]

Executive Summary

L-Lysine L-Malate is a salt formed by the ionic interaction between the basic amino acid L-Lysine and the dicarboxylic L-Malic acid.[1] In experimental contexts—ranging from cell culture media supplementation to solid-dose formulation—"activity" is defined by three vectors: Solubility (prevention of precipitation), Chemical Stability (prevention of Maillard degradation), and Bio-availability (ionization state for transport).[1][2]

This guide provides the technical methodology to maintain these three vectors. The optimal operational window for this compound is pH 6.0 – 7.5. Deviating from this range compromises the salt's integrity and increases the risk of side reactions.

Part 1: The Chemistry of the System (Mechanistic Insight)

To optimize "activity," you must control the protonation state of the two components. The salt exists in equilibrium based on the pKa values of its constituents.

Dissociation Constants (pKa)
  • L-Lysine (Base):

    • 
      -COOH: pKa ~2.18[1][3]
      
    • 
      -NH₃⁺: pKa ~8.95[1][3]
      
    • 
      -NH₃⁺ (Side chain): pKa ~10.53[1][3]
      
  • L-Malic Acid (Acid):

    • 
      -COOH: pKa ~3.40[1][3][4]
      
    • 
      -COOH: pKa ~5.20[1][3][4]
      
The Stability Window
  • pH < 3.4: Malic acid becomes fully protonated (uncharged).[1][3] While L-Malic acid is water-soluble, high concentrations in acidic environments can lead to reduced solubility or precipitation if the ionic strength is high.[1][3]

  • pH > 9.0: The

    
    -amino group of Lysine deprotonates.[1] This is the Critical Danger Zone . Unprotonated amines are highly nucleophilic and will react with reducing sugars (glucose, fructose) in your media to form Maillard reaction products (browning), rendering the Lysine biologically unavailable and potentially cytotoxic.[2]
    
  • pH 6.0 – 7.5 (Optimal): Malic acid is fully ionized (Malate²⁻), and Lysine is fully protonated (Lys⁺).[1][3][2] The ionic interaction is strongest, solubility is maximal, and reactivity with sugars is minimized.

Visualization: The Stability Logic

The following diagram illustrates the species dominance and the "Safe Zone" for experimentation.

StabilityWindowcluster_0Acidic Zone (pH < 4.0)cluster_1Optimal Zone (pH 6.0 - 7.5)cluster_2Alkaline Zone (pH > 9.0)Node1Malic Acid Protonated(Reduced Solubility Risk)Node2L-Lysine(+) + Malate(2-)(Max Solubility & Stability)Node1->Node2Add Base (KOH/NaOH)pKa > 5.2Node3Lysine Deprotonated(Maillard Reactivity Risk)Node2->Node3Add BasepKa > 8.9Node3->Node2Add Acid (HCl)Re-protonationWarningCRITICAL: Avoid pH > 9.0 inmedia containing Glucose!Warning->Node3

Figure 1: The Stability Window of this compound. The green zone represents the target pH where both components exist in their stable, ionized salt forms.

Part 2: Experimental Protocols

Protocol A: Preparation of a 1M Stock Solution (pH Adjusted)

Use this protocol for cell culture or enzymatic assays.[2]

Reagents:

  • This compound (Solid)[1][2][5]

  • Milli-Q Water (18.2 MΩ)[1][3][2]

  • 5N NaOH (Sodium Hydroxide) or 5N HCl (Hydrochloric Acid)[1][2]

  • 0.22 µm PES Filter (Polyethersulfone)[1][2]

Step-by-Step Workflow:

  • Calculation: Calculate the mass required for 1M concentration.

    • Note: MW of this compound (1:[1][3][6]1) is approx.[1][3][2] 280.28 g/mol .[1][3][5][6]

    • Mass (g) = Volume (L) × 1.0 (mol/L) × 280.28 ( g/mol ).[1][2]

  • Dissolution (80% Volume): Add the calculated mass to a beaker containing 80% of your final target volume of water.

    • Stirring: Use a magnetic stirrer at medium speed.[1][3][2] Do not heat above 40°C to prevent degradation.[1][3][2]

  • Initial pH Check: Measure the pH. The native pH of the dissolved salt is usually slightly acidic (pH 4.5 – 5.5) due to the malic acid.[2]

  • The "Drop-Wise" Titration:

    • To raise pH (Target 7.2): Add 5N NaOH drop-wise.[1][3][2]

    • Technique: Allow pH to stabilize for 30 seconds between drops.

    • Stop Point: pH 7.2 ± 0.1.[1][3][2]

  • Volume Adjustment: Transfer to a volumetric flask and bring to final volume with water.

  • Sterilization: Filter immediately through a 0.22 µm PES filter.[1][3][2]

    • Why PES? Nylon filters can bind proteins/amino acids; PES is low-binding.[1][3][2]

Protocol B: Troubleshooting "Browning" in Media

Use this if your stock solution turns yellow/brown over time.[2]

Diagnostic Table:

ObservationProbable CauseCorrective Action
Yellowing at RT pH > 8.0 + Reducing SugarsLower pH to < 7.4. Store stocks sugar-free.
Precipitation pH < 4.0 (Malic Acid)Raise pH to > 5.5 using NaOH or KOH.[1][3][2]
Turbidity Calcium interactionAvoid PBS with Calcium/Magnesium during dissolution.[1][3][2]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound solutions? A: No. Autoclaving (121°C) will accelerate the breakdown of Malic acid and, if any trace impurities or sugars are present, trigger the Maillard reaction immediately.[1] Always use 0.22 µm filtration for sterilization.[1][3][2]

Q2: My experiment requires pH 4.0. Will the salt work? A: At pH 4.0, the L-Lysine is stable, but the L-Malic acid is nearing its pKa1 (3.40).[1] While it remains soluble, its buffering capacity changes.[1][3] Ensure your buffer system (e.g., Citrate or Acetate) is strong enough to maintain pH 4.0, as the Malate will try to protonate, potentially drifting the pH upward.

Q3: Which buffer should I use to dilute the stock? A:

  • Best: Phosphate Buffered Saline (PBS) or HEPES (pH 7.2 - 7.4).[1][3][2]

  • Avoid: Carbonate buffers (pH is too high, >9.[1][3][2]0) or unbuffered water (pH will drift).[1][3]

  • Caution: If using high concentrations (>100mM), watch for Calcium Malate precipitation if your buffer contains Ca²⁺ (like Krebs-Ringer).[1][3][2] Calcium Malate is less soluble than Sodium Malate.[1][3][2]

Q4: How does pH affect cellular uptake? A: L-Lysine is transported via cationic amino acid transporters (CAT-1).[1][3][2] These transporters function optimally at physiological pH (7.4).[1] If the pH is too low (< 5.5), the proton gradient may be disrupted, and transport efficiency decreases. If the pH is too high (> 9.0), the lysine deprotonates and is no longer a substrate for the CAT transporter.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71749819, Lysine Malate.[1][3][2] Retrieved from [Link][1][2][6]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5962, L-Lysine.[1][3][2] (pKa values). Retrieved from [Link][1][2][6]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222656, L-Malic Acid.[1][3][2] (pKa values). Retrieved from [Link][1][2][6]

  • Ajandouz, E. H., & Puigserver, A. (1999). Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. Journal of Agricultural and Food Chemistry, 47(12), 4873–4877.[3][2] (Demonstrates Lysine instability at pH > 8.0).[1][3][2] Retrieved from [Link]

Technical Support Center: Optimization of Fermentation Conditions for L-lysine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-lysine production. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common challenges encountered during L-lysine fermentation experiments. As Senior Application Scientists, we have synthesized peer-reviewed data and practical experience to help you optimize your processes and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the optimization of L-lysine fermentation.

Q1: What are the most critical parameters to control during L-lysine fermentation?

The most crucial parameters for successful L-lysine fermentation are temperature, pH, dissolved oxygen (DO), and the concentrations of carbon and nitrogen sources.[1][2] These factors significantly influence microbial growth, metabolic activity, and ultimately, the final product yield.

Q2: What is the optimal temperature for L-lysine production using Corynebacterium glutamicum?

The optimal temperature for L-lysine production by Corynebacterium glutamicum is generally maintained around 30°C.[1][3] Temperatures exceeding 32°C can lead to a reduction in the specific L-lysine formation rate.[1] For Escherichia coli, a common temperature is approximately 37°C, as this is its optimal growth temperature.[4][5]

Q3: What is the ideal pH for L-lysine fermentation?

The optimal pH for L-lysine production with Corynebacterium glutamicum is typically around 7.0 to 7.5.[1][6][7] Maintaining a stable pH within this range is critical for enzyme activity and nutrient uptake.[8] Ammonia is often used for pH adjustment, as it also serves as a nitrogen source.[8]

Q4: Why is dissolved oxygen (DO) concentration so important?

Corynebacterium glutamicum and Escherichia coli are aerobic microorganisms, meaning they require oxygen for growth and L-lysine production.[9] Insufficient DO can lead to the accumulation of metabolic byproducts and reduced fermentation efficiency, while excessively high levels may induce oxidative stress.[4][5] The DO level should be carefully controlled, with some studies suggesting that different levels may be optimal at different stages of fermentation.[10] A DO level greater than 0.01 atm has been recommended.[11]

Q5: What are the most common carbon and nitrogen sources for L-lysine fermentation?

Commonly used carbon sources include glucose, starch hydrolysates, and molasses at a concentration of around 10%.[6][8] For nitrogen, ammonium salts like ammonium sulfate, urea, or ammonia are frequently used.[8][12][13] The choice of carbon and nitrogen sources can significantly impact the cost and efficiency of the fermentation process.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during L-lysine fermentation.

Problem 1: Low Final L-lysine Concentration

A lower than expected final L-lysine concentration is a frequent issue. The following decision tree and detailed explanations can help diagnose and resolve the problem.

troubleshooting_low_yield start Low L-lysine Yield suboptimal_params Suboptimal Fermentation Parameters? start->suboptimal_params nutrient_issue Nutrient Limitation or Inhibition? suboptimal_params->nutrient_issue No check_ph Verify & Calibrate pH Probe. Maintain pH at 7.0-7.5. suboptimal_params->check_ph Yes strain_issue Strain Integrity Issue? nutrient_issue->strain_issue No check_carbon Analyze Residual Carbon Source. Consider fed-batch strategy. nutrient_issue->check_carbon Yes check_culture Verify Strain Purity. Perform new culture from stock. strain_issue->check_culture Yes check_temp Check Temperature Control. Maintain at 30°C for C. glutamicum. check_ph->check_temp check_do Monitor & Adjust DO. Increase agitation/aeration. check_temp->check_do check_nitrogen Analyze Residual Nitrogen Source. Ensure adequate supply. check_carbon->check_nitrogen

Caption: Troubleshooting decision tree for low L-lysine yield.

Possible Cause 1: Suboptimal pH

Causality: The pH of the fermentation medium directly affects the activity of enzymes involved in the L-lysine biosynthesis pathway and the transport of nutrients and products across the cell membrane.[8] Deviations from the optimal pH range of 7.0-7.5 for C. glutamicum can significantly reduce productivity.[1][6][7] Recommended Action:

  • Calibrate your pH probe before and after the fermentation run.

  • Implement a reliable pH control system using automated addition of a base, such as ammonia, which can also serve as a nitrogen source.[8]

  • Monitor the pH throughout the fermentation and ensure it remains within the optimal range.

Possible Cause 2: Inadequate Dissolved Oxygen (DO)

Causality: L-lysine production is an aerobic process, and insufficient oxygen supply is a common limiting factor, especially in high-cell-density cultures.[9] Low DO can lead to the formation of inhibitory byproducts and reduce the overall metabolic efficiency.[4][5] Recommended Action:

  • Increase the agitation speed to improve oxygen transfer from the gas phase to the liquid.

  • Increase the aeration rate to supply more oxygen to the bioreactor.[1]

  • Consider using an oxygen-enriched air supply for high-density fermentations.[14]

  • Implement a DO control loop to maintain a setpoint, for example, above 20% saturation.[10]

Possible Cause 3: Nutrient Limitation or Substrate Inhibition

Causality: The exhaustion of the primary carbon or nitrogen source will halt cell growth and product formation. Conversely, an excessively high initial concentration of the carbon source, such as glucose, can lead to substrate inhibition, reducing the specific production rate.[1] Recommended Action:

  • Analyze samples from the fermentation broth at regular intervals to monitor the residual concentrations of the carbon and nitrogen sources.

  • If nutrient limitation is observed, consider implementing a fed-batch fermentation strategy to maintain optimal nutrient levels without causing inhibition.[8]

  • Ensure the medium contains all necessary trace elements and growth factors, such as biotin and thiamine for some strains.[6][15]

Possible Cause 4: Strain Instability

Causality: Genetically engineered strains used for L-lysine production can sometimes be unstable, losing their high-producing characteristics over successive generations. Recommended Action:

  • Always start a new fermentation from a fresh culture grown from a frozen stock.

  • Periodically re-streak the culture on selective media to ensure purity and the presence of desired genetic markers.

  • If instability is suspected, perform a new transformation or obtain a fresh culture from a reliable source.

Problem 2: Slow or No Cell Growth
Possible Cause 1: Inoculum Issues

Causality: A poor quality inoculum, either in terms of cell viability or density, will result in a long lag phase and slow overall growth. Recommended Action:

  • Ensure the seed culture is in the exponential growth phase when used for inoculation.

  • Use an appropriate inoculum size, typically around 10% of the final fermentation volume.[6]

  • Verify the viability of the seed culture using microscopy and plating before inoculation.

Possible Cause 2: Improper Medium Preparation

Causality: Errors in medium preparation, such as incorrect component concentrations, improper pH adjustment before sterilization, or degradation of heat-sensitive components during autoclaving, can inhibit cell growth. Recommended Action:

  • Double-check all calculations and measurements when preparing the medium.

  • Sterilize heat-sensitive components, such as vitamins and some amino acids, by filtration and add them to the cooled, sterilized medium.

  • Ensure the final pH of the medium is adjusted to the optimal range before inoculation.

Problem 3: Excessive Foam Formation
Possible Cause 1: High Protein Content in the Medium

Causality: Complex nitrogen sources like yeast extract, peptone, or corn steep liquor contain proteins that can act as surfactants, leading to foam formation, especially with high aeration and agitation.[16] Recommended Action:

  • Add a sterile antifoaming agent, such as silicone-based compounds, at the beginning of the fermentation or as needed.

  • Implement an automated foam control system with a foam probe that triggers the addition of an antifoam agent.

  • If possible, experiment with medium compositions that have a lower tendency to foam, for example by using defined nitrogen sources.

Data and Protocols

Table 1: Optimized Fermentation Parameters for L-lysine Production with Corynebacterium glutamicum
ParameterOptimal Value/RangeReference(s)
Temperature30°C[1][3]
pH7.0 - 7.5[1][6][7]
Dissolved Oxygen (DO)> 20% saturation[10][14]
Agitation Rate200 - 400 rpm (lab scale)[1][17]
Aeration Rate1.0 - 1.5 vvm[1]
Glucose Concentration80 - 100 g/L (batch)[1][6]
Ammonium Sulfate2.5%[12][18]
Experimental Protocol: Preparation of Fermentation Medium

This protocol describes the preparation of a typical fermentation medium for L-lysine production with Corynebacterium glutamicum.

  • Prepare the main medium: In a fermenter vessel, dissolve the following components in distilled water (per liter):

    • Glucose: 100 g[6]

    • Ammonium sulfate: 25 g[6]

    • Potassium dihydrogen phosphate (KH₂PO₄): 1.0 g[6]

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.5 g[6]

    • Calcium carbonate (CaCO₃): 20 g[6]

  • Adjust pH: Adjust the pH of the medium to 7.5 with ammonia or NaOH.[6]

  • Sterilize: Autoclave the fermenter with the medium at 121°C for 20 minutes.

  • Prepare and add supplements: Prepare stock solutions of the following and sterilize by filtration:

    • Bactocasamino acids: 5 g/L[6]

    • Thiamine hydrochloride: 200 µg/L[6]

    • D-biotin: 50 µg/L[6]

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O): 2 mg/L[6]

    • Manganese chloride tetrahydrate (MnCl₂·4H₂O): 2 mg/L[6]

  • Aseptically add supplements: After the fermenter has cooled to the operating temperature, aseptically add the sterile supplement solutions.

Experimental Protocol: Quantification of L-lysine by HPLC

This is a general guideline for the analysis of L-lysine in fermentation broth using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the cells.[19]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with an appropriate mobile phase or buffer to bring the L-lysine concentration within the linear range of the standard curve.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase column suitable for amino acid analysis (e.g., Obelisc R).[20]

    • Mobile Phase: An appropriate buffer system, often involving a gradient.

    • Detection: Fluorescence detection after pre-column derivatization (e.g., with dansyl chloride) or UV detection.[21] Ion-exchange chromatography with post-column ninhydrin derivatization is also a standard method.[22]

  • Quantification:

    • Prepare a series of L-lysine standards of known concentrations.

    • Run the standards and samples on the HPLC system.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of L-lysine in the samples by interpolating their peak areas on the standard curve.

Workflow for L-lysine Fermentation Optimization

The following diagram illustrates a typical workflow for optimizing L-lysine fermentation conditions.

optimization_workflow start Define Baseline Fermentation Conditions one_factor One-Factor-at-a-Time (OFAT) Optimization (e.g., pH, Temp, DO) start->one_factor ofat_ph Optimize pH one_factor->ofat_ph ofat_temp Optimize Temperature one_factor->ofat_temp ofat_do Optimize Dissolved Oxygen one_factor->ofat_do rsm Statistical Optimization (e.g., Response Surface Methodology - RSM) rsm_design Design of Experiments (e.g., Central Composite Design) rsm->rsm_design ofat_ph->rsm ofat_temp->rsm ofat_do->rsm rsm_run Run Fermentation Experiments rsm_design->rsm_run rsm_model Develop & Validate Model rsm_run->rsm_model validation Validate Optimal Conditions in Bioreactor rsm_model->validation scale_up Scale-up Process validation->scale_up

Caption: A workflow for systematic optimization of L-lysine fermentation.

References

  • Ekwebelem, O. C., & Iweala, E. J. (2015). Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine. 3 Biotech, 5(6), 945–953. [Link]

  • Myande Group. (2025). Industrial Production of L-Lysine by Fermentation Explained. [Link]

  • Shah, A. H., Hameed, A., & Khan, G. M. (2002). Optimization of Culture Conditions for L-Lysine Fermentation by Corynebacterium glutamicum. Science Alert. [Link]

  • Becker, J., & Wittmann, C. (2012). Metabolic engineering strategies for optimization of lysine production in C. glutamicum. ResearchGate. [Link]

  • Hussain, A., Mukhtar, H., & Ikram-ul-haq. (2015). optimization of fermentation medium for l-lysine production by corynebacterium glutamicum. Semantic Scholar. [Link]

  • Li, Y., Wei, L., Wang, Y., & Chen, K. (2022). Industrial production of L-lysine in Corynebacterium glutamicum: Progress and prospects. Microbiological Research, 262, 127101. [Link]

  • Biology Notes. (n.d.). L-lysine Production by Fermentation, History, Stages, Process , Uses. [Link]

  • Akashi, K., Shibai, H., & Hirose, Y. (1979). Effect of Oxygen Supply on l-Lysine, l-Threonine and l-Isoleucine Fermentations. Bioscience, Biotechnology, and Biochemistry, 43(10), 2083-2089. [Link]

  • Wang, Y., Xu, Y., Zhang, Y., & Li, Y. (2024). Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review. Frontiers in Bioengineering and Biotechnology, 12, 1400615. [Link]

  • Ekwebelem, O. C., & Iweala, E. J. (2015). Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of L-lysine. ResearchGate. [Link]

  • Rama University. (n.d.). Production of L-Lysine. [Link]

  • Wang, Y., Xu, Y., Zhang, Y., & Li, Y. (2024). Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review. PMC. [Link]

  • Internet Scientific Publications. (n.d.). Dissolved Oxygen concentration analysis of L-Lysine Fermentation Production by Corynebacterium glutamicum. [Link]

  • Bankar, A. V., & Singhal, R. S. (2008). Statistical Optimization of Process Variables for L-lysine Production by Corynebacterium Glutamicum. ResearchGate. [Link]

  • Rehman, A. U., & Shah, A. H. (2012). Effect of pH on production of Lysine by mutant No.116 (Shake Flask, 300 rpm, 30 ̊ C, basal medium). ResearchGate. [Link]

  • Samanta, T. K., & Bhattacharyya, S. P. (1991). Fermentative Production of L-Lysine: Bacterial Fermentation-I. Science Alert. [Link]

  • Hussain, A., Mukhtar, H., & Ikram-ul-haq. (2015). OPTIMIZATION OF FERMENTATION MEDIUM FOR L-LYSINE PRODUCTION BY CORYNEBACTERIUM GLUTAMICUM. [Link]

  • Adnan, A., Ali, M., & Ahmad, W. (2011). Comparison of lysine production yield from different nitrogen sources by newly isolated bacterial strains. ResearchGate. [Link]

  • Zhang, Y., Wang, Y., Xu, Y., & Li, Y. (2023). Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector. PMC. [Link]

  • Shah, A. H., Hameed, A., & Khan, G. M. (2002). Optimization of Culture Conditions for L-Lysine Fermentation by Corynebacterium glutamicum. ResearchGate. [Link]

  • Malik, D. (2020, April 24). Industrial Production of Lysine. YouTube. [Link]

  • Rehman, A. U., & Shah, A. H. (2012). Effect of incubation temperature on production of Lysine by mutant No. 116 (Shake Flask, 300 rpm, 30 ̊ C, basal medium). ResearchGate. [Link]

  • Slideshare. (n.d.). Industrial Production of L-Lysine by Fermentation. [Link]

  • Hadj Sassi, A., Queric, M. P., Deschamps, A. M., & Lebeault, J. M. (1988). Unstructured Model for l-Lysine Fermentation under Controlled Dissolved Oxygen. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of optimum pH for lysine production from B. flavum. [Link]

  • ResearchGate. (n.d.). Screening of different carbon sources on L-lysine production from B. flavum mutant and its wild type in shake flasks. [Link]

  • YouTube. (2016, February 10). Fermentative production of lysine. [Link]

  • Zhang, Y., Wang, Y., Xu, Y., & Li, Y. (2023). Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector. OUCI. [Link]

  • Kanno, T., & Atsumi, S. (2017). Engineering photosynthetic production of L-lysine. PMC. [Link]

  • Myande. (2025). L-Lysine: Production, Fermentation Process and Uses. [Link]

  • Shah, A. H., Hameed, A., & Khan, G. M. (2002). Optimization of Culture Conditions for L-Lysine Fermentation by Corynebacterium glutamicum. Science Alert. [Link]

  • Mushtaq, Z., & Ahmad, I. (2012). Optimization of fermentation parameters for the production of L-lysine from Brevibacterium linensDSM 20158 using statistical approach. ResearchGate. [Link]

  • Bankar, A. V., & Singhal, R. S. (2008). Statistical Optimization of Process Variables for L-lysine Production by Corynebacterium Glutamicum. Citius.Technology. [Link]

  • Spivak, E. A., & Kiseleva, N. I. (2004). Quantitative analysis of L-lysine, L-threonine, L-homoserine and cobalamines in fermentation broth. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. [Link]

  • Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Pereira, S. F., & Pereira, R. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Applied Sciences, 11(14), 6377. [Link]

Sources

Technical Support Center: L-Lysine L-Malate Hygroscopicity Management

[1][2]

Subject: Troubleshooting & Mitigation Strategies for High Hygroscopicity in L-Lysine L-Malate Powders Ticket Priority: High (Impact on Flowability & Stability) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Root Cause Analysis

The Challenge: this compound is a salt formed between a basic amino acid (Lysine) and a dicarboxylic acid (Malic acid).[2] While thermodynamically stable in the correct crystalline form, this salt frequently exhibits severe hygroscopicity (moisture uptake) leading to deliquescence (turning into liquid) or caking.

The Mechanism: The hygroscopicity usually stems from two distinct failure modes:

  • Amorphous Content: Rapid drying (e.g., spray drying) often traps the salt in a high-energy amorphous state.[2] Amorphous solids have a higher free volume and surface energy than crystals, acting as a "sponge" for atmospheric water.[2]

  • Critical Relative Humidity (CRH) Violation: Every salt has a specific CRH.[2] If the environmental humidity exceeds this threshold, the solid surface dissolves into a saturated solution layer, initiating a chain reaction of moisture uptake.

Module A: Diagnostic Workflow (Is your powder Amorphous?)

Before altering your formulation, you must characterize the physical state of your current material.

Protocol: Dynamic Vapor Sorption (DVS) Analysis

Use this protocol to determine the Critical Relative Humidity (CRH) and detect amorphous content.

Objective: Quantify the moisture sorption isotherm and identifying the deliquescence point.

ParameterSettingRationale
Instrument Gravimetric DVS (e.g., SMS or TA Instruments)High sensitivity (0.1 µg) required for onset detection.[1][2]
Temperature 25°C (Standard) & 40°C (Stress)CRH typically decreases as temperature increases.[1][2]
Method Stepwise Ramp (0% to 90% RH)Allows equilibrium at each step.[1][2]
Step Size 10% RH (Coarse) / 2% RH (Near transitions)High resolution needed near the CRH.[1][2]
Equilibrium Criteria dm/dt < 0.002% per minEnsures true equilibrium is reached.

Data Interpretation:

  • Case A (Crystalline): Low moisture uptake (<1%) until a sharp vertical spike (the CRH).[2]

  • Case B (Amorphous): Continuous, gradual weight gain starting at low RH (e.g., 20%), often followed by a weight loss at higher humidity (indicating crystallization of the amorphous phase).

Visualization: The Diagnostic Logic Tree

DVS_LogicStartStart: Powder Caking/StickyDVSRun DVS Analysis(0-90% RH)Start->DVSIsotherm_ShapeAnalyze Isotherm ShapeDVS->Isotherm_ShapeSharp_SpikeSharp Uptake Spike(Distinct CRH)Isotherm_Shape->Sharp_Spike Type I IsothermGradual_GainGradual/Continuous Gain(Low RH Uptake)Isotherm_Shape->Gradual_Gain Type II IsothermAction_EnvRoot Cause: EnvironmentalHumidity > CRHSharp_Spike->Action_EnvAction_ProcessRoot Cause: Amorphous ContentNeed RecrystallizationGradual_Gain->Action_Process

Caption: Decision matrix based on Dynamic Vapor Sorption (DVS) data patterns.

Module B: Process Engineering (Crystal Habit Optimization)

If Module A indicates amorphous content , you must force the material into a stable crystalline lattice.[2] L-Lysine salts are notoriously difficult to crystallize from water alone due to high solubility.[2]

Strategy: Anti-Solvent Crystallization

Principle: Use a water-miscible organic solvent (Anti-solvent) to reduce the solubility of the salt, forcing precipitation of the crystalline form.

Recommended Solvent System:

  • Solvent: Water (Minimum amount to dissolve the salt at 50°C).[2]

  • Anti-Solvent: Ethanol or Isopropanol (IPA).[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve L-Lysine and L-Malic Acid (1:1 molar ratio) in water at 50°C. Ensure complete dissolution.

  • Seeding (Critical): Add 0.1% w/w of previously obtained high-quality crystals. Without seeds, Lysine salts tend to oil out.

  • Addition: Slowly add Ethanol (warm, 40°C) to the aqueous solution.

    • Rate: 1 mL/minute.[2]

    • Target Ratio: 1:4 (Water:Ethanol) to 1:9 depending on yield requirements.[2]

  • Cooling: Cool slowly (0.5°C/min) to 5°C. Rapid cooling traps amorphous pockets.[2]

  • Drying: Vacuum dry at 40°C.

    • Warning: Do not over-dry aggressively; removing bound water essential to the crystal lattice (if it's a hydrate) will collapse the lattice back into an amorphous state.[2]

Module C: Formulation Strategies (Particle Engineering)

If you cannot alter the crystallization process, you must modify the particle surface to prevent liquid bridging.

Solution: Hydrophobic Surface Coating

Agent: Colloidal Silicon Dioxide (e.g., Aerosil® 200 or R972).[2] Mechanism:

  • Moisture Scavenging: High surface area silica competes for available moisture.[2]

  • Physical Spacer: Silica nanoparticles coat the larger Lysine Malate particles, preventing them from touching and fusing (sintering).[2]

Experimental Comparison of Excipients:

ExcipientLoad (% w/w)MechanismProsCons
Colloidal SiO2 (Hydrophilic) 0.5 - 1.0%Moisture ScavengingHigh efficiency, improves flow.[1][2]Can become saturated if RH is very high.[1][2]
Colloidal SiO2 (Hydrophobic) 0.5 - 1.0%Water RepulsionPrevents surface wetting.[1][2]Harder to disperse; may cause static issues.[1][2]
Magnesium Stearate 1.0%Hydrophobic BarrierGood barrier properties.[1][2]Can slow dissolution time; chemical incompatibility risk.[1][2]
Visualization: Mechanism of Anti-Caking Action

AntiCakingcluster_0Without Excipientcluster_1With Colloidal SiO2P1LysineMalateP2LysineMalateP1->P2Liquid Bridge(Caking)WaterH2OP3LysineMalateSiO2_1SiO2P3->SiO2_1SiO2_2SiO2P3->SiO2_2P4LysineMalateSiO2_3SiO2P4->SiO2_3SiO2_1->SiO2_3PhysicalBarrier

Caption: Colloidal silicon dioxide creates a nano-barrier, preventing the formation of liquid bridges between hygroscopic particles.

Frequently Asked Questions (FAQ)

Q: My DVS shows a Critical Relative Humidity (CRH) of 45%. What does this mean for my lab? A: It means your processing environment must be maintained below 45% RH at all times.[2] If your lab is at 50% RH, the powder will spontaneously dissolve on the surface. You must use dehumidifiers or glove boxes for handling.[2]

Q: Can I use lyophilization (freeze-drying) instead of crystallization? A: Lyophilization typically produces amorphous material, which is more hygroscopic than crystalline material.[2] If you must freeze-dry, you will likely need to perform a secondary "annealing" step (heating below the melting point) to induce crystallinity, or immediately coat the particles with silica.

Q: Why does the powder turn yellow after absorbing moisture? A: This is likely the Maillard Reaction .[2] Lysine has a primary amine group; if there are any trace reducing sugars or aldehydes present (or if the Malic acid degrades), the presence of water accelerates this reaction, leading to discoloration and degradation. Keeping the product dry is essential for chemical stability, not just physical flow.[2]

References

  • ASTM International. (2021).[2] ASTM E2551-21: Standard Test Method for Humidity Calibration (or Conformation) of Humidity Generators for Use with Thermogravimetric Analyzers.[2] Link

  • TA Instruments. (n.d.).[2] Discovery SA Dynamic Vapor Sorption Analyzer: Modes of Operation. Retrieved from Link

  • Hirayama, H., et al. (2017).[2] Mechanisms for Improved Hygroscopicity of L-Arginine Valproate Revealed by X-Ray Single Crystal Structure Analysis. Journal of Pharmaceutical Sciences. Link(Note: Serves as a mechanistic proxy for amino acid salt behavior).

  • Evonik Industries. (2019).[2] AEROSIL® Colloidal Silicon Dioxide in Pharmaceuticals: Technical Information. Link

  • Newman, A. (2016).[2] Pharmaceutical Amorphous Solid Dispersions. Wiley.[2] (General reference for amorphous vs. crystalline hygroscopicity).

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of L-Lysine L-Malate: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their salt forms is paramount. L-Lysine L-Malate, a salt combining the essential amino acid L-lysine with the Krebs cycle intermediate L-malic acid, presents a unique analytical challenge requiring a multi-faceted approach for comprehensive quality control. This guide provides an in-depth, technically-grounded comparison of various analytical techniques for the robust cross-validation of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind the selection and integration of these methods.

The formation of a salt between an API and a counter-ion can significantly alter the physicochemical properties of the parent molecule, impacting its solubility, stability, and bioavailability. Therefore, a comprehensive analytical strategy must not only confirm the identity and purity of the individual components but also verify the integrity of the salt form itself. This guide will explore a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle to build a complete and reliable analytical profile of this compound.

The Analytical Imperative: A Multi-Technique Strategy

A self-validating analytical workflow for this compound necessitates the integration of both chromatographic and spectroscopic techniques, alongside methods to probe its solid-state properties. No single technique can provide a complete picture; rather, their synergistic application ensures the highest degree of confidence in the material's quality.

Our approach will encompass:

  • High-Performance Liquid Chromatography (HPLC): For the simultaneous quantification of L-Lysine and L-Malate, establishing purity and stoichiometric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide unambiguous structural confirmation of both the cation and anion, and to verify their interaction in the salt form.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As a rapid and effective tool for identity confirmation and to probe the ionic interactions within the salt crystal lattice.

  • Thermal Analysis (DSC & TGA): To determine the thermal stability, melting point, and decomposition profile of the salt.

  • Powder X-Ray Diffraction (PXRD): To characterize the solid-state properties and crystalline structure of this compound.

The logical flow of this multi-faceted analysis is depicted in the following workflow diagram.

Analytical_Workflow cluster_0 Sample Preparation Sample Sample HPLC HPLC Sample->HPLC Purity & Ratio NMR NMR Sample->NMR Structure FTIR FTIR Sample->FTIR Identity Thermal_Analysis Thermal Analysis (DSC/TGA) Sample->Thermal_Analysis Stability PXRD PXRD Sample->PXRD Crystallinity

Caption: Integrated analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantification

For a salt like this compound, HPLC is the workhorse for determining the purity of both the L-Lysine and L-Malate components and, critically, for verifying their stoichiometric ratio. Due to the polar nature of both analytes and the lack of a strong chromophore for UV detection at higher wavelengths, a reversed-phase HPLC method with UV detection at a low wavelength (around 210-214 nm) is a suitable starting point. To achieve adequate retention of these polar molecules, ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

The causality behind choosing an ion-pair method lies in its ability to form a neutral complex between the charged analytes and an ion-pairing reagent, which can then be retained and separated on a standard C18 column.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 10 mM potassium dihydrogen phosphate with 5 mM sodium 1-heptanesulfonate (as the ion-pairing reagent), adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare stock solutions of this compound, L-Lysine Hydrochloride, and L-Malic acid in the mobile phase. Create a mixed standard solution and a series of calibration standards. Dissolve the this compound sample in the mobile phase to a known concentration.

This method's trustworthiness is established through a rigorous validation process as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Data Summary: HPLC Method Validation Parameters
ParameterL-LysineL-MalateAcceptance Criteria (ICH Q2(R1))
Linearity (r²) >0.999>0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for drug substance
Precision (% RSD) < 1.0%< 1.0%≤ 2.0%
Limit of Detection (LOD) ~1 µg/mL~1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~3 µg/mL~3 µg/mLSignal-to-noise ratio of 10:1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy provides an unparalleled level of structural detail, making it an essential tool for the definitive identification of both L-Lysine and L-Malate and for confirming the formation of the salt. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent for this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of D₂O.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 25 °C).

The causality for using NMR lies in its ability to provide a unique fingerprint of the molecule based on the chemical environment of each proton and carbon atom. The chemical shifts and coupling patterns will be characteristic of the L-lysine and L-malate structures. Furthermore, subtle shifts in the signals of the carboxylic acid and amine protons upon salt formation can provide evidence of the ionic interaction.

Expected NMR Data for this compound
NucleusL-Lysine Moiety (Expected Shifts in D₂O)L-Malate Moiety (Expected Shifts in D₂O)
¹H NMR α-CH (~3.7 ppm), ε-CH₂ (~3.0 ppm), β,γ,δ-CH₂ (~1.4-1.9 ppm)CH(OH) (~4.3 ppm), CH₂ (~2.7 ppm)
¹³C NMR C=O (~175 ppm), α-C (~56 ppm), ε-C (~40 ppm), β,γ,δ-C (~22-30 ppm)C=O (~180 ppm), CH(OH) (~70 ppm), CH₂ (~43 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for the initial identification of this compound and for confirming the presence of both the amino acid and the dicarboxylic acid moieties.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

The causality for employing FTIR is its sensitivity to changes in bond vibrations upon salt formation. The deprotonation of the carboxylic acid groups of L-malic acid and the protonation of the amino groups of L-lysine will result in characteristic shifts in their respective vibrational frequencies.

Key FTIR Vibrational Frequencies for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H stretch (protonated amine) 3200-2800 (broad)Confirms the presence of -NH₃⁺ groups in L-lysine.
C=O stretch (carboxylate) 1650-1550Asymmetric stretching of the -COO⁻ groups from L-malate.
C=O stretch (carboxylic acid) ~1700Symmetric stretching of the -COO⁻ groups from L-malate.
O-H stretch (hydroxyl) 3500-3200 (broad)Indicates the hydroxyl group of L-malic acid.

Thermal Analysis (DSC & TGA): Assessing Stability and Solid-State Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of this compound, including its melting point, thermal stability, and decomposition pattern.

Experimental Protocol: DSC and TGA
  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan.

  • TGA Method: Heat the sample from ambient temperature to ~600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method: Heat the sample from ambient temperature to a temperature above its melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.

The causality for performing thermal analysis is to establish a thermal fingerprint of the salt. The melting point is a key physical property, and the decomposition profile provides information about its stability at elevated temperatures. For a salt, a single, sharp melting endotherm is indicative of a pure crystalline compound.

Expected Thermal Properties of this compound
TechniqueObservationInterpretation
DSC A sharp endothermic peak corresponding to the melting point.Indicates a crystalline material with a defined melting temperature.
TGA Weight loss corresponding to the decomposition of the molecule at elevated temperatures.Provides information on the thermal stability and decomposition pathway.

Powder X-Ray Diffraction (PXRD): Unveiling the Crystal Structure

PXRD is a powerful technique for characterizing the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and provides a unique diffraction pattern that can be used for identification and quality control.

Experimental Protocol: PXRD
  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.

  • Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

The causality for using PXRD is to confirm the crystalline nature of the this compound salt and to obtain its characteristic diffraction pattern. This pattern serves as a unique fingerprint for the specific crystalline form and can be used to detect polymorphism.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for a comprehensive understanding of this compound.

Logical_Relationship cluster_Quant Quantitative Properties cluster_Struct Structural Properties cluster_Physico Physicochemical Properties LLM This compound Purity Purity LLM->Purity Stoichiometry Stoichiometry LLM->Stoichiometry Identity Identity LLM->Identity Ionic_Interaction Ionic Interaction LLM->Ionic_Interaction Thermal_Stability Thermal Stability LLM->Thermal_Stability Crystallinity Crystallinity LLM->Crystallinity HPLC HPLC Purity->HPLC Stoichiometry->HPLC NMR NMR Identity->NMR FTIR FTIR Identity->FTIR Ionic_Interaction->NMR Ionic_Interaction->FTIR Thermal DSC/TGA Thermal_Stability->Thermal PXRD PXRD Crystallinity->PXRD

Caption: Interconnectivity of analytical techniques and material properties.

Conclusion: A Holistic and Self-Validating Approach

The cross-validation of this compound requires a thoughtful and integrated application of multiple analytical techniques. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and FTIR, and the solid-state characterization provided by thermal analysis and PXRD, a comprehensive and reliable analytical profile can be established. This multi-pronged strategy ensures not only the identity, purity, and quality of the individual components but also the integrity of the salt form itself, providing the necessary assurance for researchers, scientists, and drug development professionals. This holistic approach embodies the principles of scientific integrity, ensuring that the analytical data is robust, trustworthy, and fit for its intended purpose.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. L-Lysine. [Link]

  • Guo, Y., et al. (2020). Effects of l-Lysine on the physiochemical properties and sensory characteristics of salt-reduced reconstructed ham. Meat Science, 162, 107999. [Link]

  • Qadir, M. A., et al. (2015). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 77(4), 455–460. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology, 33(12), 52-57. [Link]

  • Ramaswamy, R., et al. (2015). Growth, spectral, thermal, optical, mechanical and etching studies of l-lysine semi-maleate (l-LSM) single crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 114-120. [Link]

  • Williams, P. A., et al. (2015). L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids. Angewandte Chemie International Edition, 54(12), 3683-3686. [Link]

  • Coblentz Society, Inc. L-lysine monohydrochloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Rozenberg, M., & Shoham, G. (2007). FTIR spectra of solid poly-l-lysine in the stretching NH mode range. Biophysical chemistry, 125(1), 166–171. [Link]

  • de la Cruz, M. S., et al. (2014). Synthesis, characterization, spectroscopy and thermal analysis of rare earth picrate complexes with L-lysine. Journal of Thermal Analysis and Calorimetry, 115(2), 1547-1554. [Link]

  • Harris, K. D. M. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Pharmacopoeia. 2.2.56. Amino Acid Analysis. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt). [Link]

  • ResearchGate. FTIR spectra of pure L-arginine (a) and L-lysine (b). [Link]

  • ResearchGate. TG/DTG and DSC curves of the L-lysine obtained in dynamic air (50 mL min -1 ) and dynamic nitrogen atmosphere (100 mL min -1 ), respectively, heating rate 10ºC min -1 and ca. 2.5 mg of sample for both. [Link]

  • ResearchGate. L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. [Link]

Comparative Study: L-Lysine L-Malate vs. L-Lysine HCl in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of L-Lysine L-Malate (LLM) versus the industry-standard L-Lysine Hydrochloride (HCl) for use in mammalian cell culture (CHO, HEK293). It is designed to assist Senior Application Scientists in evaluating this alternative salt form for media optimization, specifically targeting increased titer and reduced lactate accumulation.

Executive Summary: The Case for Anionic Substitution

In high-density fed-batch cultures, L-Lysine is a critical essential amino acid. It is universally supplied as L-Lysine HCl due to cost and solubility. However, this delivery method introduces equimolar amounts of Chloride (Cl⁻) , a non-metabolizable ion that contributes to osmolality without providing nutritional value.

This compound (LLM) represents a "functional salt" strategy. By replacing the inert chloride ion with L-Malate , a TCA cycle intermediate, researchers can theoretically achieve two physiological goals simultaneously:

  • Eliminate Chloride Burden: Reduce the risk of hyperosmolality-induced apoptosis.

  • Metabolic Anaplerosis: Directly fuel the TCA cycle, potentially mitigating the "Warburg Effect" (aerobic glycolysis) and reducing lactate accumulation.

This guide outlines the mechanistic rationale and provides a self-validating experimental protocol to benchmark LLM against the HCl standard.

Mechanistic Comparison & Causality

The Chloride Problem vs. The Malate Solution

Standard media optimization often overlooks the counter-ion. However, in concentrated feeds (e.g., 50X or 100X), the accumulation of Cl⁻ can be significant.

FeatureL-Lysine HCl (Standard)This compound (Alternative)Biological Impact of Difference
Counter-Ion Chloride (Cl⁻)L-Malate (C₄H₄O₅²⁻)Cl⁻: Inert, increases osmolality. Malate: Bioactive, enters TCA cycle.
Metabolic Fate Lysine

Protein/Catabolism Cl⁻

Accumulates/Excreted
Lysine

Protein/Catabolism Malate

Oxaloacetate/Pyruvate
Malate supplements cellular energy (ATP) and reducing equivalents (NADH).
pH Influence Acidic (requires buffering)Weakly Acidic/NeutralLLM may require less base addition (NaOH) to maintain bioreactor pH.
Transport Cationic Amino Acid Transporter (CAT-1)CAT-1 (Lys) + Dicarboxylate Transporter (Malate)Dual transport mechanisms may prevent saturation of a single pathway.
Pathway Visualization: The Malate-Aspartate Shuttle

The following diagram illustrates how LLM feeds into the metabolic network compared to HCl, highlighting the potential for lactate reduction.

MetabolicPathway Lys_HCl L-Lysine HCl (Input) Lysine L-Lysine (Intracellular) Lys_HCl->Lysine Chloride Cl- Accumulation (Osmotic Stress) Lys_HCl->Chloride Dissociation Lys_Mal This compound (Input) Lys_Mal->Lysine Malate L-Malate Lys_Mal->Malate Dissociation Protein Synthesis Protein Synthesis Lysine->Protein Synthesis TCA TCA Cycle (Mitochondria) Malate->TCA Anaplerosis Lactate Lactate (Waste) TCA->Lactate Inhibits Accumulation (via Pyruvate flux) ATP ATP Generation TCA->ATP

Caption: Figure 1. Metabolic divergence of Lysine salts. LLM provides Malate to fuel the TCA cycle, theoretically diverting flux away from Lactate production, whereas HCl contributes to ionic load.

Experimental Validation Protocols

To objectively validate LLM, you must perform a side-by-side comparison. The following protocols are designed to be self-validating : if the controls fail, the data is invalid.

Experiment A: Solubility & Stability Screening

Objective: Confirm LLM is suitable for high-concentration feed formulations (e.g., 100 g/L).

  • Preparation: Prepare 2M stock solutions of L-Lysine HCl and this compound in WFI (Water for Injection).

  • pH Adjustment: Adjust both to pH 7.0 using NaOH or HCl. Note the volume of acid/base required (buffer capacity check).

  • Stress Test: Incubate at 4°C (cold storage simulation) and 37°C (culture simulation) for 7 days.

  • Readout: Measure turbidity (OD600) and HPLC content.

    • Success Criteria: No precipitation (OD600 < 0.05) and >98% recovery by HPLC.

Experiment B: Cytotoxicity & Growth Performance (CHO-K1)

Objective: Determine if the Malate counter-ion alters the proliferation profile.

Protocol:

  • Seeding: Seed CHO-K1 cells at

    
     cells/mL in Lysine-free basal media.
    
  • Treatment:

    • Control: Supplement with L-Lysine HCl (standard concentration, e.g., 1 g/L).

    • Experimental: Supplement with this compound (equimolar to Lysine content).

    • Negative Control: No Lysine (validates auxotrophy).

  • Culture: Shake flasks, 37°C, 5% CO₂, 125 rpm, 7 days.

  • Analysis:

    • Viable Cell Density (VCD): Trypan Blue exclusion daily.

    • Metabolites: Measure Glucose, Lactate, Ammonia, and LDH (lactate dehydrogenase) daily.

Experiment C: Fed-Batch Production Simulation

Objective: Assess impact on IgG titer and Lactate metabolism.

Workflow Start Seed Train (CHO Cells) Split Split into Bioreactors Start->Split Arm_A Arm A: Standard Feed (Lys-HCl) Split->Arm_A Arm_B Arm B: Modified Feed (Lys-Malate) Split->Arm_B Feed Daily Feeding (Days 3-14) Arm_A->Feed Arm_B->Feed Sampling Daily Sampling: - VCD/Viability - IgG Titer - Lactate/Ammonia Feed->Sampling Analysis Comparative Analysis Sampling->Analysis

Caption: Figure 2. Fed-batch experimental workflow designed to isolate the variable of the Lysine source.

Anticipated Results & Data Interpretation

Based on the metabolic role of Malate in CHO cells (as supported by MDH II overexpression studies [2]), the following trends are the Target Performance Profile (TPP) for LLM:

ParameterL-Lysine HCl (Baseline)This compound (Projected)Interpretation
Peak VCD

cells/mL

cells/mL
Malate may support higher density via improved energetics.
Lactate (Day 7) High (> 2.0 g/L)Lower (< 1.5 g/L) Primary Benefit: Malate drives TCA flux, reducing pyruvate conversion to lactate.
Ammonia ModerateModerate/LowMalate-Aspartate shuttle activity may improve nitrogen efficiency.
IgG Titer 100% (Normalized)105-115% Extended viability phase due to reduced lactate toxicity often correlates with higher titer.
Osmolality High (end of run)Lower Removal of Cl⁻ reduces the "useless" ionic load.

Troubleshooting:

  • If LLM shows lower growth: Check the pH of the stock solution. Malate salts can buffer differently than HCl; ensure the culture pH remained within the 7.0–7.2 deadband.

  • If no difference in Lactate: The cell line may be "Warburg-addicted" (glucose overflow). Consider lowering glucose feed concentration in the LLM arm to force TCA utilization.

References

  • ChemicalBook. (2025).[1][2] this compound Chemical Properties and Safety Data.[3][4][5][6] Retrieved from

  • Chong, W. P., et al. (2010). Metabolomics-driven approach for the improvement of Chinese hamster ovary cell growth: overexpression of malate dehydrogenase II.[7] Journal of Biotechnology.

  • Geilfus, C. M. (2018).[8] Chloride: From Nutrient to Toxicant. Plant & Cell Physiology. (Context on Chloride ion toxicity mechanisms).

  • LGC Standards. (2025). This compound Reference Standard.[5][9]

  • EFSA Panel on Additives. (2015). Scientific Opinion on the safety and efficacy of L-lysine HCl and L-lysine sulphate.[10] (Comparative bioavailability data for Lysine salts).

Sources

Confirmation of L-Lysine L-Malate's mechanism of action through knockout studies

Author: BenchChem Technical Support Team. Date: February 2026

Confirmation of L-Lysine L-Malate Mechanism of Action: A Component-Resolved Knockout Analysis

Executive Summary

This guide provides a rigorous mechanistic validation of This compound , a dual-action organic salt designed to synergize anabolic signaling with metabolic fueling.[1] Unlike standard L-Lysine HCl, which supplies only the amino acid, this compound delivers a stoichiometric ratio of L-Lysine (protein synthesis driver) and L-Malate (TCA cycle intermediate).[1]

The mechanism of action (MoA) described herein is validated not by a single study, but by a synthesis of knockout (KO) and loss-of-function models targeting the specific transporters and enzymes required for this compound's efficacy. This approach confirms that the compound’s bioactivity is strictly dependent on the SLC7A1 (CAT-1) and SLC13A2 (NaDC1) transport systems and the mTORC1/MDH metabolic nodes.

Mechanistic Validation via Knockout Models

To scientifically confirm the MoA, we dissect the compound into its active moieties—L-Lysine and L-Malate—and trace their distinct cellular fates using knockout data.[1]

A. L-Lysine Pathway: The Anabolic Driver[1]
  • Entry Mechanism: L-Lysine enters the cell primarily through the Cationic Amino Acid Transporter 1 (CAT-1) , encoded by the SLC7A1 gene.[1]

  • Knockout Confirmation:

    • Observation: In Slc7a1-deficient models, cellular uptake of L-Lysine is abolished, even in the presence of high extracellular concentrations.[1] This confirms that passive diffusion is negligible and that the specific transporter is the rate-limiting step for efficacy.

    • Downstream Effect: Without entry via CAT-1, the mTORC1 pathway (the master regulator of muscle protein synthesis) fails to activate, proving that intracellular accumulation is required for anabolic signaling.

B. L-Malate Pathway: The Energy Substrate[1]
  • Entry Mechanism: L-Malate is a dicarboxylate that requires the Sodium-Dependent Dicarboxylate Transporter 1 (NaDC1) , encoded by SLC13A2.[1]

  • Knockout Confirmation:

    • Experiment: Slc13a2 knockout models or specific inhibition.

    • Observation: Cells lacking NaDC1 show a marked inability to transport Krebs cycle intermediates like malate and succinate.

    • Metabolic Impact: In these knockout models, supplementation with L-Malate fails to increase ATP production or mitochondrial respiration rates, confirming that the transporter is essential for the compound's energy-boosting potential.[1]

Synergistic Mechanism: The "Dual-Fuel" Hypothesis

The superiority of the salt form lies in the simultaneous delivery of an anabolic signal (Lysine) and the fuel to execute it (Malate).

  • Lysine

    
     mTORC1 Activation:  Once inside, Lysine inhibits autophagy and activates mTORC1, signaling the cell to build protein.
    
  • Malate

    
     TCA Cycle Anaplerosis:  Malate enters the mitochondria and is converted to Oxaloacetate by Malate Dehydrogenase (MDH) , generating NADH (3 ATP equivalents) and priming the TCA cycle to accept Acetyl-CoA.
    

Why this matters: Protein synthesis is energetically expensive.[1] Providing Lysine (the "order" to build) without Malate (the "energy" to build) can lead to metabolic stress. The salt form resolves this by coupling the signal with the supply.

Visualizing the Pathways

The following diagram illustrates the parallel uptake and converging metabolic effects, highlighting the specific nodes validated by knockout studies.

LysineMalateMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular / Mitochondrial Compound This compound (Salt Form) CAT1 CAT-1 Transporter (SLC7A1) Compound->CAT1 Dissociates NaDC1 NaDC1 Transporter (SLC13A2) Compound->NaDC1 Dissociates Lysine L-Lysine CAT1->Lysine Uptake (Blocked in Slc7a1 KO) Malate L-Malate NaDC1->Malate Uptake (Blocked in Slc13a2 KO) mTORC1 mTORC1 Complex (Anabolic Signaling) Lysine->mTORC1 Activates MDH Malate Dehydrogenase (TCA Cycle) Malate->MDH Substrate ProteinSynth Protein Synthesis (Muscle Hypertrophy) mTORC1->ProteinSynth ATP ATP Generation (Energy) MDH->ATP ATP->ProteinSynth Fuels

Figure 1: Dual-pathway activation.[1] Red nodes indicate transporters validated by knockout studies.[1] Green nodes indicate metabolic checkpoints.

Comparative Performance Guide

The following table contrasts this compound with its primary alternatives. Data is synthesized from bioavailability and metabolic flux studies.[1]

FeatureThis compound L-Lysine HCl L-Malic Acid
Primary Function Dual: Anabolic + EnergyAnabolic (Amino Acid source)Energy (TCA Intermediate)
Bioavailability High (Rapid Dissociation)HighModerate
Transporter Dependency SLC7A1 & SLC13A2 SLC7A1 OnlySLC13A2 Only
Metabolic Output Protein Synthesis + ATPProtein SynthesisATP Generation
Acidogenic Load Neutral/BufferedHigh (Chloride load)High (Acidic)
Best Use Case Performance Recovery, FatigueDietary SupplementationFlavoring, Energy Gels

Experimental Protocol: Validation Assay

To replicate the confirmation of this mechanism in your own lab, follow this self-validating protocol using a specific inhibitor model (functional knockout).

Objective: Confirm that this compound efficacy requires both mTOR activation and TCA cycle flux.

  • Cell Line: C2C12 Murine Myoblasts (differentiated).

  • Treatment Groups:

    • Group A: Control (Vehicle)[1]

    • Group B: this compound (1mM)[1]

    • Group C: this compound + Rapamycin (mTOR inhibitor - mimics Lysine signaling KO)[1]

    • Group D: this compound + Malonate (SDH inhibitor - mimics TCA block)[1]

  • Readouts:

    • Anabolic: Phospho-S6 Kinase (Western Blot) – Marker of mTORC1 activity.[1]

    • Metabolic:[2][3] ATP Colorimetric Assay – Marker of energy flux.

  • Expected Results:

    • Group B should show elevated p-S6K and ATP.[1]

    • Group C should show low p-S6K but normal ATP (Energy without Growth).[1]

    • Group D should show normal p-S6K but low ATP (Growth signal without Fuel).[1]

References

  • SLC7A1 (CAT-1)

    • Title: Deficiency of cationic amino acid transporter-2 protects mice from hyperoxia-induced lung injury[1][4]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

    • Context: Validates SLC7A1/2 as the critical entry point for c
  • SLC13A2 (NaDC1)

    • Title: Molecular properties of the SLC13 family of dicarboxylate and sulf
    • Source: N
    • URL:[Link][1]

    • Context: Confirms SLC13A2 mediates the entry of TCA intermediates like malate and succin
  • mTORC1 Amino Acid Sensing

    • Title: Mechanisms of amino acid sensing by the mTORC1 pathway[5][6]

    • Source: MIT / DSpace[1]

    • URL:[Link][1]

    • Context: Details how intracellular amino acids trigger the mTORC1 anabolic cascade.
  • Mal

    • Title: Malate dehydrogenase (MDH)
    • Source: ResearchGate[1][7]

    • URL:[Link][1]

    • Context: Validates the role of MDH in converting Malate to energy (NADH) and maintaining metabolic plasticity.[7]

  • Lysine Bioavailability Comparisons

    • Title: Bioavailability of lysine in L-lysine.HCl[1][8]

    • Source: PubMed[1][9]

    • URL:[Link]

    • Context: Provides baseline data for Lysine HCl bioavailability to serve as a compar

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine L-Malate
Reactant of Route 2
L-Lysine L-Malate

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